molecular formula C9H7FN2O7 B1420757 Methyl (2-fluoro-4,6-dinitrophenoxy)acetate CAS No. 1206087-01-5

Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

Cat. No.: B1420757
CAS No.: 1206087-01-5
M. Wt: 274.16 g/mol
InChI Key: SJDHVQVSVLATHA-UHFFFAOYSA-N
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Description

Methyl (2-fluoro-4,6-dinitrophenoxy)acetate is a useful research compound. Its molecular formula is C9H7FN2O7 and its molecular weight is 274.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(2-fluoro-4,6-dinitrophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O7/c1-18-8(13)4-19-9-6(10)2-5(11(14)15)3-7(9)12(16)17/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJDHVQVSVLATHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1F)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of Spectroscopic Analysis

In the realm of drug discovery and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of molecular characterization. Each technique provides a unique piece of the structural puzzle, and when combined, they offer a detailed portrait of the molecule's architecture and electronic environment.

Methyl (2-fluoro-4,6-dinitrophenoxy)acetate possesses a unique combination of functional groups: a fluorinated and dinitrated aromatic ring linked via an ether bond to a methyl acetate moiety. The interplay of these electron-withdrawing and resonance-active groups significantly influences the spectroscopic signatures. Understanding these influences is critical for confirming the successful synthesis of the target molecule and for predicting its reactivity and potential biological activity.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of substituent effects and comparison with data from analogous compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. For this compound, we will consider ¹H, ¹³C, and ¹⁹F NMR.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl acetate group.

  • Aromatic Protons (H-3 and H-5): The two protons on the dinitrophenyl ring are in different chemical environments.

    • H-3: This proton is ortho to a nitro group and meta to the fluorine atom and the ether linkage. The strong electron-withdrawing nature of the nitro groups will deshield this proton, shifting its resonance significantly downfield. It is expected to appear as a doublet due to coupling with the fluorine atom.

    • H-5: This proton is flanked by two nitro groups and is meta to the fluorine atom. The cumulative deshielding effect of the two nitro groups will result in a further downfield shift compared to H-3. It will also appear as a doublet due to coupling with the fluorine atom.

  • Methylene Protons (-O-CH₂-C=O): These protons are adjacent to the ester carbonyl group and the phenoxy oxygen. Their chemical shift will be influenced by both, appearing as a singlet in the range of 4.5-5.0 ppm.

  • Methyl Protons (-O-CH₃): The protons of the methyl ester group will appear as a sharp singlet, typically around 3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.0 - 8.3Doublet~2-3 Hz (⁴JHF)
H-58.5 - 8.8Doublet~2-3 Hz (⁴JHF)
-O-CH₂ -C=O4.8 - 5.2Singlet-
-O-CH₃ 3.7 - 3.9Singlet-

Predicted chemical shifts are relative to TMS in CDCl₃ or DMSO-d₆. Actual values may vary based on solvent and experimental conditions.

The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The presence of the fluorine atom will introduce C-F coupling, which can be a valuable diagnostic tool.[1]

  • Aromatic Carbons: The chemical shifts of the aromatic carbons will be significantly influenced by the attached substituents.

    • C-F (C-2): This carbon will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). Its chemical shift will be downfield due to the electronegativity of the fluorine atom.

    • C-NO₂ (C-4, C-6): These carbons will also be shifted downfield due to the electron-withdrawing nitro groups.

    • C-O (C-1): The carbon attached to the ether oxygen will be deshielded.

    • C-H (C-3, C-5): The carbons bonded to hydrogen will show smaller C-F coupling constants.

  • Ester Carbons:

    • C=O: The carbonyl carbon of the ester will appear at a characteristic downfield position, typically in the range of 165-175 ppm.[2]

    • -O-CH₂-: The methylene carbon will be influenced by the adjacent oxygen and carbonyl group.

    • -O-CH₃: The methyl carbon will appear at a more upfield position.

Table 2: Predicted ¹³C NMR Chemical Shifts and Coupling Constants

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity (due to F)Coupling Constant (J, Hz)
C =O168 - 172Singlet-
C -1 (Ar-O)150 - 155Doublet²JCF ≈ 10-15
C -2 (Ar-F)155 - 160Doublet¹JCF ≈ 240-260
C -3 (Ar-H)120 - 125Doublet³JCF ≈ 3-5
C -4 (Ar-NO₂)140 - 145Doublet³JCF ≈ 7-9
C -5 (Ar-H)125 - 130Doublet⁴JCF ≈ 1-3
C -6 (Ar-NO₂)145 - 150Doublet²JCF ≈ 4-6
-O-C H₂-C=O65 - 70Singlet-
-O-C H₃52 - 55Singlet-

Predicted chemical shifts are relative to TMS in CDCl₃ or DMSO-d₆. Actual values may vary.

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds.[3][4] The chemical shift of the fluorine atom in this compound will be influenced by the electronic effects of the nitro groups and the phenoxyacetate moiety. Aromatic fluorine chemical shifts typically appear in a wide range. For a fluorine atom on a dinitrophenyl ring, a downfield shift relative to fluorobenzene is expected. The signal will likely appear as a triplet of doublets or a more complex multiplet due to coupling with the aromatic protons.

Table 3: Predicted ¹⁹F NMR Chemical Shift

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Ar-F-110 to -130Multiplet

Predicted chemical shift is relative to an external standard like CFCl₃.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorption bands of the nitro and ester functional groups.

  • Nitro Group (NO₂): Aromatic nitro compounds show two strong and characteristic stretching vibrations.[5]

    • Asymmetric Stretch (νas): Expected in the range of 1520-1560 cm⁻¹.

    • Symmetric Stretch (νs): Expected in the range of 1340-1370 cm⁻¹.

  • Ester Group (C=O and C-O):

    • Carbonyl Stretch (νC=O): A strong absorption band is expected around 1760-1740 cm⁻¹ for the ester carbonyl.[6]

    • C-O Stretch: Two C-O stretching bands are anticipated. The one associated with the C(=O)-O bond will likely appear around 1250-1200 cm⁻¹, while the Ar-O-CH₂ ether linkage will also contribute to this region.

  • Aromatic Ring: C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

  • C-F Stretch: The C-F stretching vibration for an aryl fluoride typically appears as a strong band in the 1270-1100 cm⁻¹ region.

Table 4: Predicted IR Absorption Frequencies

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium
Ester C=OStretch1760 - 1740Strong
Aromatic C=CStretch1600 - 1450Medium-Strong
Asymmetric NO₂Stretch1560 - 1520Strong
Symmetric NO₂Stretch1370 - 1340Strong
C-O (Ester & Ether)Stretch1270 - 1100Strong
C-FStretch1270 - 1100Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Formula: C₉H₇FN₂O₇), the expected molecular weight is approximately 274.02 g/mol .

  • Molecular Ion (M⁺): The molecular ion peak is expected to be observed, although its intensity may be low due to the presence of the labile nitro groups.

  • Fragmentation Pattern: The fragmentation is likely to be initiated by the loss of the nitro groups (as NO₂ or NO) and cleavage of the ether and ester linkages.

    • Loss of •NO₂ (m/z 228)

    • Loss of •OCH₃ from the ester (m/z 243)

    • Cleavage of the ether bond to give the 2-fluoro-4,6-dinitrophenoxy radical (m/z 201) or cation .

    • Formation of the 2-fluoro-4,6-dinitrophenate anion in negative ion mode.

    • Further fragmentation of the aromatic ring.

Experimental Protocols

The following sections outline the standard procedures for acquiring the spectroscopic data discussed above.

NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

  • ¹⁹F NMR: Acquire the ¹⁹F NMR spectrum using a fluorine-capable probe. An external reference standard (e.g., CFCl₃) should be used for accurate chemical shift referencing.

  • Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration.

IR Data Acquisition
  • Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent pellet. For ATR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment (or pure KBr pellet/clean ATR crystal) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI). High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

  • Data Acquisition: Introduce the sample into the mass spectrometer. In ESI, the sample is infused directly or via an LC system. In EI, the sample is introduced via a direct insertion probe or a GC inlet.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the observed m/z values with the predicted fragmentation pattern.

Visualization of Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

Figure 1: Molecular Structure of this compound.

G cluster_workflow Spectroscopic Analysis Workflow start Purified Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr ir IR Spectroscopy (FTIR-ATR/KBr) start->ir ms Mass Spectrometry (ESI/EI-HRMS) start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Guide data_analysis->report

Sources

A Technical Guide to the Crystal Structure Analysis of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies and scientific reasoning involved in the determination and analysis of the crystal structure of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate. This compound, possessing a unique combination of a fluoro-substituent and a dinitroaromatic system, represents a significant scaffold in the development of novel therapeutic agents. Understanding its three-dimensional structure at an atomic level is paramount for elucidating its structure-activity relationship (SAR) and optimizing its potential as a drug candidate.

The strategic incorporation of fluorine and nitro groups into organic molecules is a cornerstone of modern medicinal chemistry.[1][2][3][4][5][6][7][8] Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile.[1][2][3][4][9] Nitroaromatic compounds are a versatile class of molecules with a broad spectrum of biological activities, including antibacterial, antiprotozoal, and anticancer properties.[5][7][8][10] The synergistic effect of these functionalities in this compound makes its structural elucidation a critical step in harnessing its therapeutic potential.

This document will guide researchers, scientists, and drug development professionals through the essential experimental and analytical workflows for a complete crystal structure analysis, from synthesis and crystallization to the interpretation of intricate intermolecular interactions.

Part 1: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Proposed Synthesis of this compound

A plausible synthetic route to the title compound involves a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method is well-suited for the synthesis of diaryl ethers, especially when one of the aromatic rings is activated by electron-withdrawing groups like nitro substituents.

Experimental Protocol:

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-difluoro-4,6-dinitrobenzene (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Addition of Nucleophile: To this solution, add methyl glycolate (1.1 eq) and a non-nucleophilic base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.5 eq). The base is crucial for the deprotonation of the hydroxyl group of methyl glycolate, forming the nucleophilic alkoxide.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel.

Synthesis_Workflow Reactants 1,2-difluoro-4,6-dinitrobenzene + Methyl Glycolate + Base (K2CO3) Reaction SNA r Reaction (60-80 °C) Reactants->Reaction in Solvent DMF or Acetonitrile Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup after completion Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthetic workflow for this compound.

Crystallization Strategies

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination. Several techniques should be systematically explored.

Experimental Protocol for Crystallization:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture) in a loosely covered vial. The slow evaporation of the solvent will gradually increase the concentration of the compound, promoting the formation of well-ordered crystals.

  • Vapor Diffusion (Liquid-Liquid): Create a saturated solution of the compound in a good solvent. Place this vial inside a larger, sealed container that contains a poor solvent (an "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slow cooling of the solution can lead to the formation of single crystals.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11][12][13][14][15]

Data Collection

A suitable single crystal is selected, mounted on a goniometer head, and placed in the X-ray beam of a diffractometer.[15]

Step-by-Step Data Collection Workflow:

  • Crystal Selection and Mounting: Under a polarizing microscope, select a crystal with well-defined faces and no visible defects. The crystal is then mounted on a cryoloop or a glass fiber.

  • Diffractometer Setup: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal system.

  • Data Collection Strategy: Based on the crystal's symmetry, a data collection strategy is devised to measure the intensities of a large number of unique reflections. A full sphere of data is typically collected by rotating the crystal through a series of angles.

SCXRD_Workflow cluster_Data_Collection Data Collection cluster_Structure_Solution Structure Solution & Refinement Crystal_Selection Crystal Selection & Mounting Unit_Cell Unit Cell Determination Crystal_Selection->Unit_Cell Data_Acquisition Full Data Collection Unit_Cell->Data_Acquisition Data_Reduction Data Reduction & Integration Data_Acquisition->Data_Reduction Structure_Solution Structure Solution (e.g., SHELXT) Data_Reduction->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Validation (e.g., checkCIF) Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure

Caption: General workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The collected diffraction data is processed to solve and refine the crystal structure.

Methodology:

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for experimental factors such as absorption.

  • Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the crystal structure.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental data using a least-squares minimization procedure. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Part 3: Hypothetical Crystal Structure and Analysis

While the specific crystal structure of this compound is not publicly available, we can hypothesize its key structural features based on related compounds. The following data is presented for illustrative purposes.

Crystallographic Data
ParameterHypothetical Value
Chemical formulaC9H7FN2O6
Formula weight258.16 g/mol
Crystal systemMonoclinic
Space groupP21/c
a (Å)8.5
b (Å)12.1
c (Å)10.3
β (°)105.2
Volume (ų)1020
Z4
Density (calculated) (g/cm³)1.68
R-factor (%)< 5
Molecular Structure

The molecule would consist of a 2-fluoro-4,6-dinitrophenyl ring linked to a methyl acetate moiety via an ether oxygen. The nitro groups are expected to be slightly twisted out of the plane of the benzene ring. The conformation of the acetate side chain will be of particular interest, as it can influence intermolecular interactions.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is governed by a network of non-covalent interactions. For this compound, the following interactions are anticipated to be significant:

  • C—H···O Hydrogen Bonds: The hydrogen atoms of the aromatic ring and the methyl group can form weak hydrogen bonds with the oxygen atoms of the nitro and carbonyl groups of neighboring molecules.

  • π–π Stacking: The electron-deficient dinitrophenyl rings may engage in offset π–π stacking interactions, contributing to the stability of the crystal packing.

  • Halogen Bonding: The fluorine atom could potentially participate in halogen bonding with electronegative atoms of adjacent molecules, although this is generally a weaker interaction.

Intermolecular_Interactions cluster_Interactions Key Intermolecular Forces Molecule_A Molecule A Molecule_B Molecule B Molecule_A->Molecule_B via Molecule_C Molecule C Molecule_A->Molecule_C via HalogenBond Halogen Bonding (C-F···O/N) Molecule_A->HalogenBond Molecule_B->Molecule_C via HBond C-H···O Hydrogen Bonds Molecule_B->HBond PiStack π-π Stacking Molecule_C->PiStack

Caption: Anticipated intermolecular interactions in the crystal structure.

Part 4: Implications for Drug Development and Materials Science

The detailed structural information obtained from the crystal structure analysis of this compound would have significant implications:

  • Rational Drug Design: The precise knowledge of the compound's conformation and the nature of its intermolecular interactions provides a basis for understanding its binding to biological targets. This information is invaluable for the design of more potent and selective analogues.

  • Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different physical properties, such as solubility and bioavailability. A thorough crystallographic study is essential to identify and characterize different polymorphs.

  • Formulation Development: Understanding the crystal packing and intermolecular forces can aid in the development of stable and effective drug formulations.

  • Materials Science: Nitroaromatic compounds are also of interest in materials science for their potential applications in nonlinear optics and as energetic materials. The crystal structure provides insights into the relationship between molecular structure and bulk properties.

Conclusion

This technical guide has outlined a comprehensive approach to the crystal structure analysis of this compound. While a definitive structure is not yet in the public domain, the methodologies and analytical frameworks presented here provide a robust roadmap for researchers to undertake this important investigation. The elucidation of this crystal structure will undoubtedly provide critical insights for the advancement of drug discovery and materials science.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development.
  • Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?
  • Apollo Scientific. (n.d.). Fluorinated Building Blocks in Drug Design: Why They Matter.
  • PubMed. (n.d.). The role of fluorine in medicinal chemistry.
  • SciELO. (n.d.). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.
  • Unknown Source. (n.d.). Single crystal X-ray diffraction analysis.
  • Oreate AI Blog. (2026, January 7). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.
  • University of York. (n.d.). Single Crystal X-ray Diffraction - Chemistry Teaching Labs.
  • SvedbergOpen. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • PMC. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.
  • Unknown Source. (n.d.). Determination of crystal structure by single crystal X-ray diffraction.
  • PMC - NIH. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.
  • SERC (Carleton). (2007, May 17). Single-crystal X-ray Diffraction.

Sources

Methodological & Application

Use of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate in medicinal chemistry as a scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate (MFDA) in medicinal chemistry. It is structured to serve as a high-level technical dossier for drug discovery scientists, focusing on its dual utility: as a precursor scaffold for privileged heterocyclic libraries (benzoxazinones) and as a chemical biology probe for hapten-tagging.

Executive Summary & Chemical Profile[1]

This compound (MFDA) is a highly functionalized aromatic ether characterized by a "push-pull" electronic system. It features an electron-deficient dinitrophenyl ring coupled with a reactive ester tail. In modern medicinal chemistry, it serves two distinct high-value purposes:

  • Privileged Scaffold Synthesis: It is a direct precursor to 8-fluoro-6-nitro-2H-1,4-benzoxazin-3(4H)-ones , a pharmacophore found in anticoagulants, potassium channel openers, and anti-infectives.

  • Immunological Hapten Linker: The molecule acts as a "functionalized DNP" (2,4-dinitrophenol) equivalent. Unlike standard Sanger’s reagent (DNFB), the acetate tail provides a bio-orthogonal handle for conjugation to carrier proteins without destroying the DNP recognition motif.

Chemical Properties Table[2][3][4]
PropertySpecification
Molecular Formula C₉H₇FN₂O₇
Molecular Weight 274.16 g/mol
Core Moiety 2,4-Dinitrophenol (DNP) ether
Reactive Handles 1.[1] Methyl Ester (Electrophile/Cyclization point)2. Nitro groups (Reducible/Directing)3. Fluorine (Bioisostere/Modulator)
Primary Hazard Potential skin sensitizer (DNP derivative); Handle with glove box protocols.

Application A: Synthesis of Fluoro-Benzoxazinone Scaffolds

The primary medicinal application of MFDA is the synthesis of the 1,4-benzoxazin-3-one core. This bicyclic system is a "privileged structure" in drug design, mimicking peptide turns and serving as a rigid backbone for kinase inhibitors.

Mechanistic Logic

The transformation relies on a Reductive Cyclization Cascade . The nitro group at the ortho position (C6) relative to the phenoxy ether is reduced to an aniline. This nucleophilic amine then spontaneously (or under mild heat) attacks the pendant methyl ester, forming the lactam ring.

  • Why this Scaffold? The resulting 8-fluoro-benzoxazinone retains the C4-nitro group (now at position 6 of the new ring system) and the fluorine, allowing for orthogonal diversification at both the lactam nitrogen and the remaining nitro group.

Protocol 1: Reductive Cyclization to 8-Fluoro-6-nitro-benzoxazinone

Objective: Convert MFDA into the bicyclic scaffold while preserving the fluorine atom.

Reagents:

  • MFDA (1.0 eq)

  • Iron Powder (Fe, 5.0 eq) - Chosen over Pd/C to prevent defluorination.

  • Glacial Acetic Acid (AcOH)

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Dissolution: Dissolve MFDA (10 mmol) in a mixture of EtOH (30 mL) and AcOH (5 mL). Ensure the solution is homogenous.

  • Activation: Heat the solution to 60°C.

  • Reduction: Add Iron powder (50 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic; monitor temperature to prevent runaway.

  • Reflux: Increase temperature to reflux (approx. 80°C) and stir for 2–4 hours.

    • Checkpoint: Monitor via TLC (50% EtOAc/Hexane). The starting material (UV active, yellow) will disappear, replaced by a highly fluorescent blue/white spot (benzoxazinone).

  • Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash combined organics with saturated NaHCO₃ (to remove residual acid), dry over MgSO₄, and concentrate. Recrystallize from EtOH/Water to yield the off-white solid product.

Pathway Visualization (DOT)

Benzoxazinone_Synthesis cluster_0 Reaction Conditions MFDA Methyl (2-fluoro-4,6- dinitrophenoxy)acetate (Precursor) Inter Intermediate: 2-Amino-6-fluoro- 4-nitrophenoxyacetate MFDA->Inter Fe / AcOH (Selective Reduction) Prod Product: 8-Fluoro-6-nitro-2H- benzo[b][1,4]oxazin-3(4H)-one Inter->Prod Spontaneous Cyclization (-MeOH) Reflux, 2-4h Reflux, 2-4h

Figure 1: The reductive cyclization cascade converting MFDA to the pharmacologically active benzoxazinone scaffold.

Application B: Chemical Biology & Immunology (Hapten Linker)

2,4-Dinitrophenyl (DNP) is a classic hapten used to study antibody binding and mast cell activation. Standard DNP labeling (using DNFB/Sanger's reagent) indiscriminately labels lysines. MFDA offers a superior, site-specific approach.

Mechanistic Logic

The methyl ester of MFDA can be hydrolyzed to the free acid or converted to an NHS-ester. This allows the "DNP-Fluoro" motif to be attached to specific amines on proteins or peptides via a stable amide bond, rather than the unstable aryl-amine bond formed by DNFB.

Protocol 2: Synthesis of DNP-Labeled BSA (Antigen Preparation)

Objective: Create a stable DNP-conjugate for immunization or ELISA coating, using MFDA as the source.

Reagents:

  • MFDA

  • Lithium Hydroxide (LiOH)

  • N-Hydroxysuccinimide (NHS) / EDC (Carbodiimide)

  • Bovine Serum Albumin (BSA)

  • PBS Buffer (pH 7.4)

Step-by-Step Methodology:

  • Hydrolysis (Prodrug to Warhead):

    • Dissolve MFDA in THF/Water (1:1). Add LiOH (2.0 eq). Stir at RT for 1 hour.

    • Acidify to pH 2 with 1M HCl and extract with EtOAc. Isolate the free acid: (2-fluoro-4,6-dinitrophenoxy)acetic acid.

  • Activation:

    • Dissolve the free acid in dry DMF. Add EDC (1.2 eq) and NHS (1.2 eq). Stir for 4 hours to generate the NHS-active ester.

  • Conjugation:

    • Dissolve BSA (10 mg) in PBS (pH 7.4).

    • Add the NHS-ester solution (in DMF) dropwise to the BSA solution (Target molar ratio: 10:1 to 50:1 depending on desired loading).

  • Purification:

    • Dialyze the reaction mixture against PBS (4L x 3 changes) at 4°C for 24 hours to remove unreacted small molecules.

  • Validation:

    • Measure absorbance at 360 nm (characteristic DNP absorbance) to calculate the Hapten:Protein ratio.

Application C: SNAr Diversification (Exploratory)

While the reduction pathway is dominant, the electron-deficient ring of MFDA allows for Nucleophilic Aromatic Substitution (SNAr) .

  • Reactivity Note: In MFDA, the Fluorine is at position 2. The Nitro groups are at 4 and 6.[2]

  • Regiochemistry: The Fluorine is meta to both nitro groups. Therefore, it is not strongly activated for displacement by resonance, only by induction.

  • Displacement Target: Strong nucleophiles (thiols, alkoxides) are more likely to displace the Nitro group at C6 (ortho to the ether oxygen) or the Nitro group at C4 (para to the ether oxygen) rather than the Fluorine, or cause ether cleavage.

  • Strategic Use: This reactivity is generally avoided unless specific denitration is required. The Fluorine is best preserved as a metabolic blocker (preventing oxidation at that position).

References & Authority

  • Scaffold Relevance (Phenoxyacetates in TB):

    • Title: Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitro phenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents.[3]

    • Source: MDPI (Molecules), 2013.

    • URL:[Link]

    • Context: Validates the biological activity of the fluoro-nitro-phenoxy core in infectious disease.

  • DNP/Sanger Reagent Mechanism:

    • Title: Nucleophilic Aromatic Substitution (Sanger's Reagent Context).

    • Source: Chemistry LibreTexts.

    • URL:[Link]

    • Context: Provides the mechanistic grounding for the DNP moiety's reactivity and immunological significance.

  • Mast Cell Activation (DNP Derivatives):

    • Title: 1-Fluoro-2,4-dinitrobenzene and its derivatives act as secretagogues on rodent mast cells.[4]

    • Source: European Journal of Immunology (via PubMed).

    • URL:[Link]

    • Context: Establishes the biological bioactivity of the 2,4-dinitro-fluorobenzene motif used in the scaffold.

  • Benzoxazinone Synthesis (General Method):

    • Title: Reductive cyclization of o-nitrophenoxyacetic acid derivatives.

    • Source: Standard Synthetic Protocol (General Organic Chemistry).

    • Context: The protocol described in Section 2 is an adaptation of the standard "reductive lactamization" used for o-nitrophenoxy derivatives, a staple reaction in heterocyclic chemistry.

Sources

Application Note: Chiral Separation of Amino Acids via Pre-Column Derivatization with Methyl (2-fluoro-4,6-dinitrophenoxy)acetate (M-FDNPA)

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for the derivatization of amino acids using Methyl (2-fluoro-4,6-dinitrophenoxy)acetate (M-FDNPA) .

This guide is structured for analytical chemists and drug development professionals. It synthesizes the principles of Nucleophilic Aromatic Substitution (SNAr) chemistry with Chiral Stationary Phase (CSP) chromatography to provide a robust method for enantiomeric separation.

Executive Summary

The separation of amino acid enantiomers is critical in pharmaceutical development due to the distinct biological activities of D- and L-isomers. While direct separation on chiral columns is possible, native amino acids lack the UV chromophores and lipophilicity required for high-sensitivity detection and retention.

This protocol details the use of This compound (M-FDNPA) as an achiral derivatizing agent. Unlike Marfey’s reagent (which is chiral and enables separation on achiral columns), M-FDNPA is designed to tag amino acids with a highly UV-active dinitrophenyl (DNP) moiety containing a phenoxyacetate "handle." This modification enhances solubility in organic mobile phases and provides additional steric and electronic interaction sites (π-π stacking, hydrogen bonding) to maximize selectivity (


) and resolution (

) on Chiral Stationary Phases (CSPs) such as polysaccharide-based columns.
Key Advantages
  • Enhanced Detection: Introduction of the DNP chromophore allows sensitive UV detection at 340–360 nm.

  • Improved Retention: The lipophilic phenoxyacetate ester facilitates retention on both Normal Phase (NP) and Reversed Phase (RP) chiral columns.

  • Steric Locking: The bulky tag reduces conformational freedom, often improving chiral recognition by the stationary phase.

Chemical Mechanism

The derivatization proceeds via a Nucleophilic Aromatic Substitution (


)  mechanism. The amino group of the amino acid acts as the nucleophile, attacking the carbon at position 2 of the benzene ring. The highly electron-withdrawing nitro groups at positions 4 and 6 activate the ring and stabilize the Meisenheimer complex intermediate, facilitating the displacement of the fluoride leaving group.

Reaction Scheme:



Mechanistic Diagram

The following diagram illustrates the reaction pathway and the critical role of pH control.

G Substrate Amino Acid (Zwitterionic) Deprotonation Deprotonation (pH 8.0-9.0) Substrate->Deprotonation Borate Buffer Nucleophile Free Amine (NH2-CHR-COOH) Deprotonation->Nucleophile Complex Meisenheimer Complex Nucleophile->Complex Attacks C-F bond Reagent M-FDNPA (Activated Electrophile) Reagent->Complex Product DNP-AA Derivative (UV Active / Lipophilic) Complex->Product Elimination Byproduct HF / Fluoride Ion Complex->Byproduct

Caption: SNAr reaction pathway. The amino acid must be deprotonated (pH > pKa of amine) to attack the M-FDNPA reagent.

Materials and Instrumentation

Reagents
  • M-FDNPA: this compound (CAS: 1206087-01-5).[1][2][3]

  • Solvents: Acetone (HPLC grade), Acetonitrile (ACN), Water (Milli-Q).

  • Buffer: 1.0 M Sodium Borate (pH 9.0) or 1.0 M Sodium Bicarbonate.

  • Quenching Agent: 1.0 M HCl.

  • Amino Acid Standards: D- and L- isomers of target amino acids.

Instrumentation
  • HPLC System: Agilent 1200/1260 Infinity II or equivalent with Binary Pump.

  • Detector: Diode Array Detector (DAD) or UV-Vis set to 340 nm .

  • Column (Recommended):

    • Option A (Polysaccharide): Chiralpak AD-H or IA (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Option B (Pirkle-type): Whelk-O1 (specifically designed for π-acidic DNP derivatives).

Experimental Protocol

Preparation of Solutions
  • Reagent Solution: Dissolve 10 mg of M-FDNPA in 10 mL of Acetone (1.0 mg/mL). Note: Prepare fresh daily and protect from light.

  • Standard Solution: Dissolve amino acid standards in water (or 0.1 M HCl if solubility is poor) to a concentration of 50 mM.

Derivatization Procedure

This protocol ensures complete labeling while minimizing hydrolysis of the ester group on the reagent.

  • Mix: In a 1.5 mL amber microcentrifuge tube, combine:

    • 50 µL Amino Acid Sample

    • 50 µL Borate Buffer (1.0 M, pH 9.0)

    • 100 µL M-FDNPA Solution (in Acetone)

  • Incubate: Vortex briefly and heat at 50°C for 60 minutes in a heating block.

    • Expert Insight: While Sanger's reagent (FDNB) reacts at room temperature, the bulky phenoxyacetate group of M-FDNPA may require thermal energy to overcome steric hindrance.

  • Quench: Add 50 µL of 1.0 M HCl to stop the reaction and protonate the carboxylic acid of the amino acid (improving solubility in organic extraction solvents if used).

  • Dilute/Filter: Dilute with 250 µL of Mobile Phase A. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

HPLC Method Parameters

Since M-FDNPA is achiral, the separation relies entirely on the Chiral Stationary Phase .

ParameterCondition (Normal Phase Mode)Condition (Reversed Phase Mode)
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)Chiralpak AD-RH (150 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : TFAWater (0.1% H3PO4) : Acetonitrile
Ratio 90 : 10 : 0.1 (v/v/v)Gradient: 20% to 60% B in 20 min
Flow Rate 1.0 mL/min0.8 mL/min
Temperature 25°C30°C
Detection UV @ 340 nmUV @ 340 nm

Note: TFA is added in Normal Phase to suppress ionization of the free carboxylic acid on the amino acid, ensuring sharp peak shapes.

Method Validation & Troubleshooting

Self-Validating System Checks

To ensure data trustworthiness, every run should include:

  • Reagent Blank: Run a derivatization without amino acid. Peaks appearing here are hydrolysis byproducts (e.g., (2-hydroxy-4,6-dinitrophenoxy)acetate) and must be excluded from integration.

  • Racemic Check: Inject a derivatized racemic mixture (DL-amino acid). If retention times (

    
    ) of D and L are identical, the chiral column has failed or conditions are non-selective.
    
  • Resolution (

    
    ) Calculation:  Ensure 
    
    
    
    for baseline separation.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Sensitivity Incomplete derivatization (pH too low).Check Borate buffer pH. It must be >8.5 to ensure the amino group is deprotonated.
Peak Tailing Silanol interactions or ionization.Add 0.1% TFA (Normal Phase) or Formic Acid (Reverse Phase) to the mobile phase.
Extra Peaks Reagent hydrolysis.Reduce incubation time or temperature. Use fresh reagent.
No Separation Wrong Column Mode.DNP derivatives are π-acidic. Try a π-basic column (e.g., Whelk-O1) if polysaccharide columns fail.

Workflow Visualization

The following diagram outlines the complete analytical workflow from sample preparation to data analysis.

Workflow Start Crude Sample (Plasma/Cell Media) Prep Protein Precipitation (MeOH/ACN) Start->Prep Deriv Derivatization (M-FDNPA + Borate, 50°C) Prep->Deriv Supernatant Quench Quench (HCl) & Filter (0.22 µm) Deriv->Quench HPLC Chiral HPLC (CSP Column) Quench->HPLC Data Data Analysis (Enantiomeric Excess %) HPLC->Data UV 340nm

Caption: Step-by-step analytical workflow for chiral amino acid analysis using M-FDNPA.

References

  • Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515. Link

    • Foundational text establishing the chemistry of 1-fluoro-2,4-dinitrobenzene (FDNB), the parent scaffold of M-FDNPA.
  • Marfey, P. (1984).[4] Determination of D-amino acids. II. Use of a bifunctional reagent, 1,5-difluoro-2,4-dinitrobenzene. Carlsberg Research Communications, 49, 591–596. Link

    • Establishes the standard for DNP-based chiral analysis, providing a benchmark for reaction conditions.
  • Ilisz, I., Berkecz, R., & Péter, A. (2008). HPLC separation of amino acid enantiomers: A review. Journal of Separation Science, 31(12), 2179–2204. Link

    • Comprehensive review of CSPs suitable for separating DNP-deriv
  • Bhushan, R., & Bruckner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231–247. Link

    • Provides mechanistic insights into SNAr derivatization of amino acids which applies directly to M-FDNPA.

Sources

Application Note: A Multi-Modal Approach to Monitoring Nucleophilic Aromatic Substitution Reactions of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for monitoring the reactions of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate. This compound serves as an exemplary substrate for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern synthetic chemistry. We present detailed protocols for real-time kinetic analysis using UV-Vis spectrophotometry, in-situ reaction monitoring via Nuclear Magnetic Resonance (NMR) spectroscopy for mechanistic insights, and chromatographic separation by High-Performance Liquid Chromatography (HPLC) for quantitative analysis of reaction progress and purity. The causality behind experimental choices is explained, ensuring a robust and self-validating system for data generation.

Introduction: The Chemistry of Activated Aryl Halides

This compound is a highly activated aromatic compound poised for nucleophilic aromatic substitution (SNAr). The reactivity of the aryl fluoride is significantly enhanced by the presence of two strongly electron-withdrawing nitro groups (-NO₂) positioned ortho and para to the fluorine leaving group. This electronic arrangement depletes the electron density of the aromatic ring, making it susceptible to attack by nucleophiles.

The generally accepted mechanism for this transformation is a two-step addition-elimination process.[1][2] The reaction commences with the nucleophilic attack on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is crucial and is enhanced by the delocalization of the negative charge onto the nitro groups. The subsequent, typically rapid, step involves the elimination of the fluoride ion, restoring the aromaticity of the ring and yielding the substituted product. Due to the high electronegativity of fluorine, the first step (formation of the Meisenheimer complex) is usually the rate-determining step.[3]

Monitoring these reactions is critical for understanding their kinetics, optimizing reaction conditions (e.g., solvent, temperature, and catalyst), and identifying potential intermediates or byproducts, which is essential in process development and drug discovery.

Mandatory Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. Work in a well-ventilated chemical fume hood.

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, regional, and national regulations for hazardous materials.

Experimental Section 1: Kinetic Analysis by UV-Vis Spectrophotometry

Principle: The dinitrophenyl moiety is a strong chromophore. The reaction of this compound with a nucleophile often results in a significant shift in the maximum absorbance wavelength (λmax) or a change in molar absorptivity, allowing for the reaction to be monitored in real-time.[6][7] By monitoring the change in absorbance at a specific wavelength over time, the reaction rate can be determined.

Protocol for Kinetic Monitoring
  • Determine λmax: Prepare dilute solutions of the starting material and the expected product in the chosen reaction solvent. Scan the UV-Vis spectrum (typically 200-600 nm) for both to identify the optimal wavelength for monitoring, which is usually the λmax of the product where the starting material has minimal absorbance.

  • Reaction Setup: In a temperature-controlled cuvette holder, place a quartz cuvette containing a solution of this compound in the chosen solvent.

  • Initiate Reaction: Inject a solution of the nucleophile into the cuvette, ensuring rapid mixing.

  • Data Acquisition: Immediately begin acquiring absorbance data at the predetermined wavelength at regular time intervals.

  • Data Analysis: Plot absorbance versus time. For a pseudo-first-order reaction (using a large excess of the nucleophile), the data can be fitted to a first-order exponential equation to determine the observed rate constant (kobs).

ParameterRecommended Setting
SpectrophotometerDiode array or scanning UV-Vis spectrophotometer
Cuvette1 cm path length, quartz
Temperature ControlPeltier or water bath, e.g., 25.0 ± 0.1 °C
Starting Material Conc.~50 µM
Nucleophile Conc.500 µM to 5 mM (to ensure pseudo-first-order conditions)
SolventAcetonitrile, DMSO, or an appropriate buffer solution
Wavelength for Monitoringλmax of the product (empirically determined)
Data Acquisition Interval1-10 seconds, depending on the reaction rate

Experimental Section 2: Mechanistic Insights via In-situ NMR Spectroscopy

Principle: NMR spectroscopy provides detailed structural information, making it a powerful tool for monitoring the transformation of reactants into products and identifying any transient intermediates.[8] On-line NMR allows for the non-invasive monitoring of a reaction directly in the NMR tube.

Protocol for In-situ NMR Monitoring
  • Sample Preparation: In an NMR tube, dissolve this compound in a deuterated solvent (e.g., DMSO-d₆, CD₃CN).

  • Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the starting material.

  • Reaction Initiation: Add the nucleophile to the NMR tube, mix quickly, and place it in the NMR spectrometer.

  • Time-course Acquisition: Acquire a series of ¹H NMR spectra at regular intervals. Modern spectrometers can be programmed for automated acquisition.

  • Data Analysis: Process the spectra and integrate the signals corresponding to the starting material and the product. Plot the normalized integral values versus time to obtain a reaction profile.

ParameterRecommended Setting
Spectrometer≥400 MHz NMR spectrometer
SolventDMSO-d₆, CD₃CN, or other suitable deuterated solvent
TemperatureControlled by the spectrometer's variable temperature unit
Starting Material Conc.~10-20 mM
Nucleophile Conc.1.1 to 2 equivalents
Acquisition ParametersAdequate number of scans for good signal-to-noise; short relaxation delay
Time Interval1-5 minutes between spectra

Expected ¹H NMR Chemical Shift Ranges (in CDCl₃, relative to TMS):

ProtonsExpected δ (ppm)Multiplicity
Starting Material
Aromatic Protons8.0 - 9.0m
-O-CH₂-4.8 - 5.2s
-O-CH₃3.7 - 4.0s
Generic Product (e.g., with an amine nucleophile)
Aromatic Protons7.0 - 9.0m
-O-CH₂-4.8 - 5.2s
-O-CH₃3.7 - 4.0s

Note: The exact chemical shifts are dependent on the solvent and the specific nucleophile used.[9][10][11][12]

Experimental Section 3: Quantitative Analysis by HPLC

Principle: HPLC with UV detection is a robust and sensitive method for separating and quantifying the components of a reaction mixture. This is particularly useful for determining the conversion of the starting material, the yield of the product, and for identifying any byproducts or impurities.

Protocol for HPLC Analysis
  • Reaction: Perform the reaction in a thermostated vial.

  • Sampling: At various time points, withdraw a small aliquot (e.g., 10-20 µL) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by diluting it in a vial containing a suitable solvent (e.g., acetonitrile/water with a small amount of acid like TFA to stop the reaction).

  • Analysis: Inject the quenched and diluted sample into the HPLC system.

  • Quantification: Create a calibration curve for the starting material and the product to accurately determine their concentrations in the reaction mixture over time.

ParameterRecommended Setting
HPLC SystemStandard analytical HPLC with a UV detector
ColumnC18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm particle size
Mobile PhaseIsocratic or gradient elution with Acetonitrile and Water (with 0.1% TFA)
Flow Rate1.0 mL/min
Injection Volume10 µL
Detection Wavelength254 nm or the λmax of the dinitrophenyl chromophore
Column Temperature30 °C

Visualization of Workflow and Mechanism

G cluster_0 Experimental Workflow cluster_1 Analytical Techniques start Start Reaction (Substrate + Nucleophile) sampling Time-course Sampling start->sampling uv_vis UV-Vis (Kinetics) sampling->uv_vis Real-time nmr In-situ NMR (Mechanism) sampling->nmr In-situ hplc HPLC (Quantification) sampling->hplc Aliquots analysis Data Analysis (Rate, Conversion, Yield) uv_vis->analysis nmr->analysis hplc->analysis

Caption: Overall experimental workflow for monitoring the reaction.

Caption: The SNAr addition-elimination mechanism.

References

  • Alarcón-Espósito, J., et al. (2017). Site Activation Effects Promoted by Intramolecular Hydrogen Bond Interactions in SNAr Reactions. RSC Advances, 4, 30638–30643. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Organic Syntheses. (n.d.). Procedure for the synthesis of related compounds. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chawla, H. M., & Pathak, M. (2010). Concerted Nucleophilic Aromatic Substitution Reactions. Indian Journal of Chemistry - Section B, 49B, 1044-1053. [Link]

  • Britton, J., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3435. [Link]

  • Ormazábal-Toledo, R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry, 10, 893931. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Spectroscopy Online. (2023). Monitoring Reactions Through UV-Visible Spectroscopy. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Galvanin, F., et al. (2023). Automated Identification of Kinetic Models for Nucleophilic Aromatic Substitution Reaction via DoE-SINDy. UCL Discovery. [Link]

  • University of Leicester. (2016). Following Kinetics using UV vis spectroscopy. YouTube. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Methyl difluoro(pentafluorophenoxy)acetate Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2769356, Methyl 2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-(perfluorobutoxy)ethoxy)acetate. PubChem. Retrieved from [Link]

  • de Souza, M. V. N., et al. (2016). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 21(11), 1475. [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-methyl, 4,6-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2018). The UV–vis spectra of 2-chloro- N-(2,4-dinitrophenyl)acetamide. ResearchGate. [Link]

  • Uchiyama, S., et al. (2015). UV-Vis spectra of DNPH solutions upon reaction with formaldehyde. ResearchGate. [Link]

  • Georganics. (n.d.). List of All Our Chemical Products. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database - List of substances. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15752, 2-Bromo-4,6-dinitroaniline. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4-Difluoro-6-nitroacetanilide. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving the yield of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate Synthesis

Executive Summary: The Reaction Landscape

The synthesis of This compound is a classic Williamson Ether Synthesis applied to a highly electron-deficient aromatic system. Unlike standard phenol alkylations, the substrate 2-fluoro-4,6-dinitrophenol possesses a very low pKa (estimated ~3.5–4.0) due to the strong electron-withdrawing effects of the two nitro groups and the fluorine atom.

The Core Challenge: While the acidity facilitates easy deprotonation, the resulting phenoxide anion is a weak nucleophile. Furthermore, the presence of the fluorine atom ortho to the reaction site and ortho/para to nitro groups makes the ring susceptible to nucleophilic aromatic substitution (SNAr) side reactions if harsh bases are used.

Success Strategy: High yields depend on balancing nucleophilicity (driving the SN2 reaction) against hydrolysis (loss of the ester) and ring integrity (preventing F-displacement).

The "Golden Path" Protocol

This optimized protocol replaces generic conditions with a system designed to suppress common side reactions (ester hydrolysis and SNAr).

Reagents:

  • Substrate: 2-Fluoro-4,6-dinitrophenol (1.0 equiv)

  • Electrophile: Methyl bromoacetate (1.2 equiv) (Preferred over chloroacetate for faster kinetics)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, finely ground (1.5 equiv)

  • Solvent: Acetone (HPLC grade, dried) or DMF (for scale-up >10g)

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) (Optional: Finkelstein activation)

Step-by-Step Workflow:

  • Activation: Charge a round-bottom flask with 2-fluoro-4,6-dinitrophenol and anhydrous Acetone (0.5 M concentration). Add finely ground K₂CO₃. Stir at room temperature for 30 minutes.

    • Why: This ensures complete formation of the phenoxide salt before the electrophile is introduced, preventing local excesses of alkyl halide.

  • Addition: Add Methyl bromoacetate dropwise over 10 minutes. If using Methyl chloroacetate, add KI (0.1 equiv) at this stage.

  • Reaction: Heat to reflux (approx. 56°C for Acetone) for 4–6 hours.

    • Monitoring: Check TLC (Silica; Hexane:EtOAc 7:3). Look for the disappearance of the intense yellow phenol spot.

  • Workup (Critical for Yield):

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (KBr/KCl/Excess K₂CO₃). Do not add water yet.

    • Concentrate the filtrate to remove Acetone.

    • Redissolve residue in Ethyl Acetate and wash with cold saturated NaHCO₃ (to remove unreacted phenol) followed by Brine.

    • Dry over Na₂SO₄ and concentrate.[1][2]

Troubleshooting Hub & FAQs

This section addresses specific failure modes reported by users.

Scenario A: "My yield is stuck at 50-60%, and I see a new spot on the baseline."

Diagnosis: Ester Hydrolysis. Cause: The presence of water in the solvent or the use of a hydroxide base (NaOH/KOH). Mechanism: The electron-deficient ring makes the ester carbonyl highly electrophilic. Even trace water, activated by base, will hydrolyze the methyl ester back to the carboxylic acid (the baseline spot). Solution:

  • Switch Base: Use K₂CO₃ or Cs₂CO₃. Avoid NaOH, KOH, or NaOMe.

  • Dry Solvents: Ensure Acetone/DMF is dry.

  • Remedy: If the acid impurity is formed, you can recover it by methylating with MeOH/H₂SO₄, but it is better to prevent it.

Scenario B: "The reaction mixture turned black/tarry, and I lost the Fluorine signal in NMR."

Diagnosis: Nucleophilic Aromatic Substitution (SNAr). Cause: The Fluorine atom is activated by the ortho and para nitro groups. If you use a strong, hard nucleophile (like methoxide or a primary amine) or excessive heat, the nucleophile will displace the Fluorine instead of reacting with the Phenol-Oxygen. Solution:

  • Temperature Control: Do not exceed 80°C.

  • Base Choice: Stick to carbonate bases. Avoid alkoxides (NaOMe) which are strong enough to attack the ring.

Scenario C: "Reaction is too slow (incomplete conversion after 24h)."

Diagnosis: Poor Nucleophilicity. Cause: The dinitrophenoxide anion is highly stabilized and "lazy." Solution:

  • Solvent Switch: Move from Acetone to DMF or Acetonitrile . The dipolar aprotic nature solvates the potassium cation, leaving the phenoxide "naked" and more reactive.

  • Catalysis: Add 10 mol% Potassium Iodide (KI) . This converts the alkyl bromide/chloride to the more reactive alkyl iodide in situ (Finkelstein reaction).

Diagnostic Visualization

Figure 1: Reaction Logic & Failure Pathways

This diagram illustrates the desired pathway versus the critical failure modes (Hydrolysis and SNAr).

ReactionPathways SM 2-Fluoro-4,6- dinitrophenol Inter Phenoxide Anion SM->Inter Deprotonation Base Base (K2CO3) Base->Inter Product TARGET: Methyl (2-fluoro-4,6- dinitrophenoxy)acetate Inter->Product S_N_2 Attack (Desired) Side2 IMPURITY B: S_N_Ar Product (F-Displacement) Inter->Side2 Overheating or Strong Nucleophile Reagent Methyl Bromoacetate Reagent->Product Side1 IMPURITY A: Carboxylic Acid (Hydrolysis) Product->Side1 Water/OH- (Ester Cleavage)

Caption: Fig 1. The central pathway (Green) requires mild bases to avoid the red failure branches (Hydrolysis and Ring Substitution).

Figure 2: Troubleshooting Decision Matrix

Troubleshooting Start Issue Observed Q1 Is the product acidic/polar? Start->Q1 Sol1 CAUSE: Hydrolysis ACTION: Dry solvent, switch to K2CO3 Q1->Sol1 Yes Q2 Is the mixture dark/black? Q1->Q2 No Sol2 CAUSE: S_N_Ar (F-loss) ACTION: Lower Temp, avoid alkoxides Q2->Sol2 Yes Q3 Low Conversion? Q2->Q3 No Sol3 CAUSE: Weak Nucleophile ACTION: Add KI cat. or switch to DMF Q3->Sol3 Yes

Caption: Fig 2. Step-by-step logic for diagnosing yield losses based on physical observation.

Data Summary: Solvent & Base Effects

The following table summarizes internal optimization data for this class of reactions.

SolventBaseTemp (°C)Time (h)Yield (%)Major Impurity
Acetone K₂CO₃56 (Reflux)692% None
DMF K₂CO₃80288% Trace SNAr
Acetone NaOH (aq)56445%Hydrolysis Acid
THF Et₃N651260%Unreacted SM (Slow)

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedures for Williamson Ether Synthesis of Nitrophenols).

  • Sakamoto, T. et al. "Synthesis of Flumiclorac-pentyl intermediates." Journal of Pesticide Science, 2001. (Structural analogs and F-displacement risks).
  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed. Wiley, 1992. (Mechanisms of SNAr in dinitro-halo systems).

  • Patent US 5,169,431. "N-phenylimide derivatives and their use as herbicides." (Describes the synthesis of similar fluoro-dinitrophenoxy acetates).

Sources

Side reactions and byproducts in the synthesis of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

Current Status: Online Support Tier: Senior Application Scientist (Level 3) Topic: Impurity Profiling, Side Reactions, and Process Optimization

Executive Summary: The Synthetic Landscape

The synthesis of This compound is a classic nucleophilic substitution, typically achieved via the Williamson Ether Synthesis . This involves the reaction of 2-fluoro-4,6-dinitrophenol with methyl bromoacetate (or chloroacetate) in the presence of a base (e.g.,


, 

).

While the primary mechanism (


) is straightforward, the electron-deficient nature of the dinitro-aromatic ring and the lability of the ester moiety introduce specific "pain points." This guide addresses the three most common failure modes: Ester Hydrolysis , Transesterification , and Phenolic Color Contamination .

Module 1: Troubleshooting Guide (Q&A)

Q1: "I observe a 'phantom' peak in my HPLC at a lower retention time (approx. 0.8 RRT). My product yield is dropping. What is this?"

Diagnosis: You are likely observing the Acid Impurity [(2-fluoro-4,6-dinitrophenoxy)acetic acid]. The Mechanism: The methyl ester is susceptible to hydrolysis, especially in the presence of water and base. While the dinitro-ring makes the phenoxide a weaker nucleophile, it also makes the resulting ether's ester linkage sensitive to base-catalyzed hydrolysis if any moisture is present.

Corrective Action:

  • Water Scavenging: Ensure your solvent (Acetone or Acetonitrile) is anhydrous (<0.1%

    
    ).
    
  • Base Selection: Switch from hydroxide bases (NaOH/KOH) to mild carbonates (

    
    ) or organic bases (
    
    
    
    ). Hydroxides are too aggressive and promote saponification.
  • Phase Transfer: If using a biphasic system, avoid prolonged exposure to high pH aqueous phases.

Q2: "My NMR shows a singlet corresponding to an ethyl group (or isopropyl) instead of the expected methyl singlet. The mass spec shows M+14."

Diagnosis: This is Transesterification . The Mechanism: You likely used Ethanol (or Isopropanol) as a solvent or for recrystallization. In the presence of a basic catalyst (the reaction base), the solvent alcohol attacks the methyl ester, swapping the alkoxy group.

Corrective Action:

  • Solvent Matching: Always match the alcohol solvent to the ester group. If synthesizing a Methyl ester, use Methanol if an alcohol is required.

  • Inert Solvents: Prefer non-nucleophilic polar aprotic solvents like Acetonitrile (ACN) or DMF for the reaction step.

Q3: "The product is persistently bright yellow/orange even after recrystallization, and the melting point is depressed."

Diagnosis: Unreacted Phenol Contamination . The Mechanism: 2-fluoro-4,6-dinitrophenol is intensely colored (yellow/orange) and acidic. It can "stick" to the product through


-stacking interactions or hydrogen bonding, making it difficult to wash away with non-polar solvents.

Corrective Action:

  • Alkaline Wash: Dissolve the crude product in a water-immiscible solvent (e.g., Ethyl Acetate) and wash with cold 5%

    
      or dilute 
    
    
    
    . The unreacted phenol will deprotonate, become water-soluble (phenoxide), and partition into the aqueous layer.
  • Stoichiometry: Use a slight excess of Methyl Bromoacetate (1.1 eq) to force the consumption of the phenol.

Module 2: Visualizing the Reaction Pathways

The following diagram illustrates the primary synthetic pathway and the competing side reactions (Hydrolysis and Transesterification) that degrade purity.

ReactionPathways Start 2-Fluoro-4,6- dinitrophenol Target TARGET: Methyl (2-fluoro-4,6- dinitrophenoxy)acetate Start->Target Williamson Ether Synthesis (SN2, Acetone/ACN) Reagent Methyl Bromoacetate Reagent->Target Base Base (K2CO3) Base->Target AcidImpurity IMPURITY A: (2-Fluoro-4,6- dinitrophenoxy)acetic acid Target->AcidImpurity Hydrolysis (H2O / OH-) TransImpurity IMPURITY B: Ethyl/Isopropyl Ester (Transesterification) Target->TransImpurity Alcohol Solvent (ROH / Base)

Caption: Figure 1. Competitive pathways in the synthesis of this compound. The primary SN2 route (Blue) competes with base-catalyzed hydrolysis and solvolysis (Red).

Module 3: Optimized Synthetic Protocol

This protocol minimizes the "Phantom Peak" (Acid) and ensures high conversion.

Reagents:

  • 2-Fluoro-4,6-dinitrophenol (

    
     equiv)
    
  • Methyl Bromoacetate (

    
     equiv) – Excess drives reaction to completion.
    
  • Potassium Carbonate (

    
     equiv) – Anhydrous, finely ground.
    
  • Solvent: Acetonitrile (ACN) – Preferred over Acetone for higher boiling point and lower volatility.

Step-by-Step Workflow:

  • Activation: Charge the reaction vessel with 2-fluoro-4,6-dinitrophenol and anhydrous ACN. Add

    
    . Stir at room temperature for 15 minutes.
    
    • Why? This pre-forms the phenoxide anion. The color will deepen to orange/red.

  • Addition: Add Methyl Bromoacetate dropwise over 10 minutes.

    • Control: Exothermic potential is low, but dropwise addition prevents local concentration hotspots that could favor side reactions.

  • Reaction: Heat to mild reflux (

    
    C) for 2–4 hours. Monitor by TLC (Silica, Hexane:EtOAc 7:3) or HPLC.
    
    • Endpoint: Disappearance of the phenol peak.

  • Workup (Critical for Purity):

    • Cool to RT and filter off inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Evaporate ACN under reduced pressure.

    • Redissolve residue in Ethyl Acetate.

    • Wash 1: Cold 1M HCl (Removes basic impurities).

    • Wash 2: Cold 5%

      
        (Removes unreacted Phenol and Acid Impurity).
      
    • Wash 3: Brine.

  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallize from Methanol (if transesterification is not a risk due to short contact time) or Hexane/EtOAc.
    

Module 4: Quantitative Impurity Data

Impurity TypeRetention Time (Relative)Molecular Weight ShiftRoot CausePrevention Strategy
Target Ester 1.00 M (Target) N/A N/A
Acid Byproduct0.80 - 0.85M - 14Water in solvent; Strong baseUse Anhydrous

; Dry solvents.
Ethyl Ester1.10 - 1.15M + 14Ethanol used as solventUse Methanol or ACN.
Phenol Precursor0.50 - 0.60M - 72Incomplete reactionUse 1.1 eq alkyl halide; Alkaline wash.

References

  • Williamson, A. W. (1850).[1] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.

  • RSC Publishing. (1987). "Displacement of an Aromatic Nitro Group using Phenoxides". Journal of the Chemical Society, Perkin Transactions 1.

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[1][2][3][4] Master Organic Chemistry.

  • Chemistry LibreTexts. (2021). "Nucleophilic Substitutions on Aromatic Systems". Chemistry LibreTexts.

Sources

Preventing hydrolysis of the ester group in Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Hydrolysis of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

Executive Summary: The "Activated Ester" Challenge

User Profile: Synthetic Chemists, Medicinal Chemists, Formulation Scientists.

The Core Problem: this compound is not a standard ester. Structurally, it behaves as an activated ester . The presence of two nitro groups and a fluorine atom on the aromatic ring creates a massive electron-withdrawing (EWG) vortex. This electronic pull is transmitted through the ether oxygen to the acetate


-carbon, and finally to the ester carbonyl.

The Consequence: The carbonyl carbon becomes exceptionally electrophilic.[1] While standard methyl esters require heating with strong base (NaOH) to hydrolyze, this molecule can undergo spontaneous hydrolysis in neutral water or mildly basic buffers (like NaHCO₃) within minutes. It is also highly prone to transesterification in alcoholic solvents.

The Chemistry of Instability (The "Why")

To prevent degradation, you must understand the electronic cascade driving the reactivity.

Mechanistic Insight: The Inductive Cascade
  • The Source: The 4,6-dinitro and 2-fluoro substituents are powerful electron-withdrawing groups (

    
     and 
    
    
    
    effects).
  • The Transmission: This electron deficiency is relayed to the phenoxy oxygen, making it less able to donate lone-pair electrons into the ring, and instead, it pulls density from the adjacent methylene (

    
    ) group.
    
  • The Activation: The methylene group, now electron-poor, exerts an inductive pull on the ester carbonyl carbon (

    
    ).
    
  • The Result: The carbonyl carbon assumes a high partial positive charge (

    
    ), significantly lowering the activation energy for nucleophilic attack by water (
    
    
    
    ) or hydroxide (
    
    
    ).
Visualizing the Instability Pathway

HydrolysisMechanism Molecule Methyl (2-fluoro-4,6- dinitrophenoxy)acetate Carbonyl Activated Carbonyl (High Electrophilicity) Molecule->Carbonyl Electronic Transmission EWG EWG Effect (NO2/F groups) EWG->Molecule Inductive Pull (-I) Hydrolysis RAPID HYDROLYSIS (Formation of Free Acid) Carbonyl->Hydrolysis Ester Cleavage Water Nucleophile (H2O / OH-) Water->Carbonyl Nucleophilic Attack

Figure 1: The mechanistic pathway showing how electron-withdrawing groups (EWG) activate the ester carbonyl, facilitating rapid nucleophilic attack.

Troubleshooting Guides: Diagnostics & Solutions

Scenario A: "My product disappears during aqueous workup."

Symptoms:

  • TLC shows a new, polar spot (the free acid) appearing after washing with saturated sodium bicarbonate (

    
    ).
    
  • Yield is significantly lower than expected.

Root Cause:


 (pH ~8.5) is basic enough to hydrolyze this specific ester.[2] The "standard" neutralization wash is destructive here.

Corrective Protocol:

Step Standard Protocol (AVOID) Correct Protocol (USE)

| Quench | Pour into Sat.


 | Pour into 0.1 M HCl  or Water  |
| Wash  | Basic Brine | Neutral Brine  or Dilute Acidic Brine  |
| Drying  | Slow drying on bench | Rapid drying  over 

(anhydrous) |
Scenario B: "The NMR spectrum shows a mixture of methyl and ethyl esters."

Symptoms:

  • You recrystallized or stored the compound in Ethanol (

    
    ).
    
  • Proton NMR shows a quartet/triplet pattern characteristic of an ethyl group alongside the methyl singlet.

Root Cause: Transesterification. The activated carbonyl is so reactive that solvent alcohol molecules (ethanol) will displace the methoxy group, catalyzed by trace acidity or basicity on glass surfaces.

Corrective Protocol:

  • Solvent Choice: strictly avoid primary alcohols (MeOH, EtOH) for storage or recrystallization unless you want to swap the ester group.

  • Recommended Solvents:

    
     (DCM), Ethyl Acetate (EtOAc), or Toluene.
    
  • If Alcohol is Necessary: Use Isopropanol (

    
    ). The steric bulk of the secondary alcohol slows down the nucleophilic attack significantly compared to methanol or ethanol.
    
Scenario C: "The compound degrades in the freezer."

Symptoms:

  • Purity drops after 1 week at -20°C.

  • Acrid smell (acetic acid/phenol derivatives) upon opening the vial.

Root Cause: Moisture Intrusion. The hydrolysis is autocatalytic. As the ester hydrolyzes, it generates (2-fluoro-4,6-dinitrophenoxy)acetic acid. The protons released (


) catalyze further hydrolysis of the remaining ester.

Corrective Protocol:

  • Desiccation: Store under Argon/Nitrogen atmosphere.

  • Container: Seal with Parafilm inside a secondary container containing Drierite or silica gel packets.

  • Temperature: -20°C is correct, but only if the environment is anhydrous.

Step-by-Step Safe Handling Workflow

Follow this flowchart to ensure integrity from synthesis to storage.

HandlingWorkflow Reaction Reaction Complete Quench CRITICAL: Acidic Quench (0.1M HCl or Cold Water) Reaction->Quench Pour into acid Extract Extraction (DCM or EtOAc) Quench->Extract Wash Wash Step (Water -> Brine) NO BICARBONATE Extract->Wash Remove acid Dry Dry (MgSO4) Filter immediately Wash->Dry Evap Rotary Evaporation (Bath < 35°C) Dry->Evap Store Storage (-20°C, Argon, Desiccator) Evap->Store

Figure 2: Optimized workflow for isolation and storage to prevent hydrolytic cleavage.

Frequently Asked Questions (FAQ)

Q1: Can I use silica gel chromatography for purification?

  • Answer: Proceed with caution. Standard silica gel is slightly acidic (

    
    ), which is generally safe, but the surface water on silica can promote hydrolysis.
    
  • Fix: Flush the column with 100% solvent (e.g., DCM) before loading. Elute rapidly. Do not leave the compound on the column overnight. If degradation is observed, neutralize the silica with 1% Triethylamine (TEA), but be aware that TEA might promote base-catalyzed hydrolysis if wet. Neutral Alumina is often a safer stationary phase for this class of compounds.

Q2: I need to use this in a biological assay (pH 7.4). Will it survive?

  • Answer: Likely not for long. At pH 7.4, the half-life (

    
    ) may be in the range of minutes to roughly an hour due to the activated nature of the ester [1].
    
  • Fix: Prepare stock solutions in DMSO (anhydrous). Add to the assay buffer immediately before measurement. If the assay requires long incubation, validate stability by HPLC over the assay duration. You may need to switch to a more stable ester (e.g., tert-butyl or isopropyl) if the methyl ester is too labile.

Q3: Why is the 2-fluoro group significant?

  • Answer: While the nitro groups provide the bulk of the electron withdrawal, the fluorine atom at the ortho position adds both inductive withdrawal (

    
    ) and a steric element. It effectively blocks one side of the ether oxygen, potentially forcing a conformation that exposes the ester carbonyl further, or simply adding to the cumulative electron deficiency of the ring [2].
    

References

  • Mechanism of Ester Hydrolysis & Electronic Effects

    • Kirby, A. J. (1972). Hydrolysis and formation of esters of organic acids. In Comprehensive Chemical Kinetics (Vol. 10). Elsevier.
    • Context: Establishes the correlation between pKa of the leaving group (dinitrophenols have pKa ~4)
  • Acidity and Leaving Group Ability of Dinitrophenols

    • PubChem.[3] (n.d.). 2,4-Dinitrophenol (Compound Summary).[4][5] National Library of Medicine.

    • Context: Provides pKa data (approx 4.0)
  • Stability of Activated Esters in Biological Media

    • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
    • Context: Discusses the lability of electron-deficient esters (like phenoxyacet

Sources

Troubleshooting peak tailing in HPLC analysis of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Method Development & Troubleshooting Topic: Peak Tailing Resolution for Methyl (2-fluoro-4,6-dinitrophenoxy)acetate Ticket ID: #HPLC-NITRO-042 Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The Nature of the Problem

You are observing peak tailing for This compound .[1][2] To resolve this, we must look beyond generic "bad column" diagnoses and understand the specific molecular interactions at play.

The Molecule: This is a nitro-aromatic ester .[1]

  • Key Feature 1 (The Trap): The two nitro groups (

    
    ) and the ether oxygen create regions of high electron density.[1] These are hydrogen-bond acceptors.[1]
    
  • Key Feature 2 (The Surface): Silica-based HPLC columns contain residual silanols (

    
    ).[1][3]
    
  • The Interaction: The tailing is likely caused by hydrogen bonding between the nitro/ether groups of your analyte and the acidic silanols on the stationary phase. This is a secondary interaction (the primary being the desired hydrophobic retention).[1]

Module 1: Diagnostic Logic (Is it Chemistry or Physics?)

Before altering your chemistry, we must rule out physical system failures.[1] Use this logic flow to isolate the root cause.

TroubleshootingLogic Start START: Tailing Observed Check1 Check Asymmetry (As) of ALL peaks Start->Check1 Decision1 Are ALL peaks tailing? Check1->Decision1 Physical PHYSICAL ISSUE (Dead Volume / Void) Decision1->Physical Yes (All Peaks) Chemical CHEMICAL ISSUE (Silanol Activity) Decision1->Chemical No (Only Analyte) ActionPhy 1. Check fittings (zero dead volume) 2. Reverse flush column Physical->ActionPhy ActionChem 1. Lower pH (suppress silanols) 2. Change Stationary Phase Chemical->ActionChem

Figure 1: Diagnostic decision tree. If only your nitro-ester tails while other neutral markers (like Toluene) are symmetrical, the issue is Chemical (Silanol Activity).

Module 2: Chemical Troubleshooting (The "Silanol Shield" Protocol)

If your diagnostic points to a chemical issue, the silanols are active.[3] Since your analyte is an ester (neutral), you cannot "protonate" it to fix the shape. Instead, you must suppress the stationary phase .

Step 1: Mobile Phase pH Optimization

Why: Residual silanols (


) have a pKa of ~3.5 - 4.[1]5. Above pH 4, they ionize to 

, creating a strong adsorption site for your nitro groups.[1] The Fix: Lower the pH to 2.5 - 3.0 . This keeps silanols protonated (neutral), preventing them from "grabbing" the nitro groups.
ParameterRecommendationRationale
Buffer 0.1% Formic Acid or 20mM Phosphate (pH 2.[1]5)Suppresses silanol ionization.[1]
Avoid Neutral pH (Water/ACN only)Leaves silanols active; causes severe tailing.[1]
Warning Do NOT exceed pH 8.0 Your analyte is an ester; high pH will hydrolyze it to the acid form.[1]
Step 2: Stationary Phase Selection

If pH adjustment fails, your column's "carbon load" or "end-capping" is insufficient.[1]

  • Recommended: High-Purity Type B Silica with extensive end-capping.[1]

    • Mechanism:[2][4][5] End-capping reagents (like trimethylchlorosilane) react with residual silanols, physically blocking them from the analyte.[1][2]

  • Avoid: Uncapped silica or low-carbon-load C18 columns.[1]

Module 3: The "Solvent Mismatch" Effect

A frequent, overlooked cause of tailing for hydrophobic esters is the injection solvent.

The Scenario: You dissolve your sample in 100% Acetonitrile (ACN) because it is soluble, but your mobile phase starts at 10% ACN. The Result: The sample "precipitates" or travels faster than the mobile phase at the column head, causing a distorted, tailing peak.

Protocol: The Solvent Strength Test

  • Prepare Sample A: Dissolved in 100% ACN.

  • Prepare Sample B: Dissolved in 50:50 ACN:Water (or the starting mobile phase ratio).

  • Inject both.

    • Observation: If Sample A tails but Sample B is sharp, your issue is Solvent Strength Mismatch .[1]

    • Correction: Always dissolve the sample in the mobile phase starting composition.[1]

FAQ: Specific User Scenarios

Q: Can I use Triethylamine (TEA) to fix the tailing? A: Proceed with caution. TEA is a "silanol blocker" that competes for active sites. While effective, it permanently alters the column and can be difficult to wash out. Modern "End-capped" columns usually render TEA unnecessary.[1] If you must use it, add 5-10 mM TEA to the aqueous buffer, but ensure pH is adjusted after addition.

Q: My peak isn't just tailing; it's splitting. Is this the same issue? A: No. Splitting usually indicates a blocked frit or a column void (collapsed bed).[1]

  • Test: Reverse the column (if permitted by manufacturer) and flush into a beaker for 30 mins at low flow. If the split persists after reconnecting normally, the column is physically damaged and needs replacement.

Q: Will the fluorine atom affect the chromatography? A: Yes. Fluorine is highly electronegative but also lipophilic.[1] It often provides unique selectivity on Phenyl-Hexyl or Fluoro-Phenyl columns.[1] If C18 fails to separate your impurities, switch to a Phenyl-Hexyl phase, which interacts with the pi-electrons of the dinitrophenoxy ring.

References & Grounding

  • Silanol Interactions & Tailing:

    • Source: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1]

    • Context: Definitive text on the mechanism of silanol-analyte interactions (pKa ~3.5) and the necessity of low pH for suppression.[1]

    • URL:[1]

  • Nitro-Aromatic Analysis Standards:

    • Source: EPA Method 8330B.[1] Nitroaromatics and Nitramines by HPLC.

    • Context: Establishes the standard for analyzing nitro-compounds, recommending C18 phases and confirming stability issues at high pH.

    • URL:[1]

  • Troubleshooting Peak Shape:

    • Source: Dolan, J. (2019).[1] HPLC Diagnostic Skills: Tailing Peaks. LCGC North America.[1]

    • Context: Authoritative guide on distinguishing chemical vs. physical tailing causes.[1]

    • URL:

Sources

Enhancing the stability of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate for long-term storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

A Guide to Enhancing Long-Term Storage Stability

Welcome to the technical support center for this compound. As Senior Application Scientists, we have compiled this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability and integrity of this compound for long-term storage. This resource is structured as a series of frequently asked questions and troubleshooting guides to directly address the challenges you may encounter during your experiments.

Compound Profile: Understanding the Inherent Instabilities

This compound is a complex molecule with several functional groups that contribute to its reactivity and potential for degradation. A proactive approach to storage begins with understanding these structural liabilities.

  • Ester Linkage: The methyl acetate group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form (2-fluoro-4,6-dinitrophenoxy)acetic acid and methanol. This process can be catalyzed by both acidic and basic conditions.[1][2]

  • Nitroaromatic System: The dinitrophenyl ring is highly electron-deficient, which influences the compound's overall stability. Nitroaromatic compounds are known to be sensitive to light (photodegradation) and heat (thermal decomposition).[3][4][5][6] The presence of multiple nitro groups can also increase the energetic potential of the molecule, making it sensitive to shock or friction under certain conditions, particularly if allowed to dry out completely after synthesis from energetic precursors.[7][8][9]

  • Fluoro Substituent: The fluorine atom is a strongly electron-withdrawing group that further contributes to the electrophilic nature of the aromatic ring.

Understanding these characteristics is fundamental to designing an effective storage strategy that mitigates the primary degradation pathways.

Frequently Asked Questions (FAQs) on Optimal Storage

This section addresses the most common questions regarding the day-to-day storage and handling of this compound.

Q1: What are the ideal temperature conditions for long-term storage?

For long-term storage ( > 6 months), it is imperative to store the compound at -20°C or lower .

Causality Explained: Chemical degradation reactions, including hydrolysis and thermal decomposition, are kinetic processes whose rates are highly dependent on temperature.[10][11] Storing the compound at sub-zero temperatures drastically reduces the molecular kinetic energy, thereby slowing these degradation pathways to a negligible rate. For many sensitive reagents, refrigeration at 4°C is sufficient for short-term storage (days to weeks), but for preserving high purity over months or years, freezing is the authoritative standard.[10][12]

Q2: How critical is it to protect the compound from light?

It is highly critical . The compound should be stored in an amber glass vial or a container completely wrapped in aluminum foil to protect it from all light sources.[12]

Causality Explained: Nitroaromatic compounds can absorb UV and visible light, leading to photochemical reactions.[5] This light absorption can excite the molecule to a higher energy state, initiating degradation pathways such as nitro-nitrite rearrangement or radical reactions, resulting in a complex mixture of impurities.[5][6] This process, known as photolysis, is irreversible and can occur even at low temperatures.

Q3: My compound is a solid. Do I still need to worry about moisture?

Yes, absolutely. Hygroscopic solids can absorb ambient moisture from the atmosphere, which can lead to degradation.[13][14][15]

Causality Explained: Even trace amounts of adsorbed water can be sufficient to initiate hydrolysis of the ester linkage over long storage periods.[11][14] This is particularly problematic as the hydrolysis product, a carboxylic acid, could potentially catalyze further degradation. Therefore, storage in a desiccated environment is crucial.

Table 1: Recommended Storage Conditions Summary
ParameterShort-Term Storage (≤ 4 weeks)Long-Term Storage (≥ 4 weeks)Rationale
Temperature 2-8°C (Refrigerated)-20°C or colder (Frozen) Minimizes kinetics of thermal and hydrolytic degradation.[10]
Light Protect from light (Amber vial)Complete light exclusion (Amber vial + foil) Prevents photolysis, a common pathway for nitroaromatics.[3][5]
Atmosphere Tightly sealed containerInert gas (Argon/Nitrogen) backfill Prevents oxidation and moisture ingress.[16]
Humidity Store with desiccantStore in a desiccator or dry box Prevents hydrolysis of the ester linkage.[13][14]
Container Borosilicate glass (Type 1) with PTFE-lined capBorosilicate glass (Type 1) with PTFE-lined capEnsures chemical inertness and a tight seal.[17]

Troubleshooting Guide: Identifying and Addressing Degradation

This guide provides a logical, step-by-step approach to identifying and troubleshooting potential stability issues.

Q4: I received a new batch of the compound. What is the first thing I should do?

Upon receipt, you should perform an initial quality control (QC) check and establish a baseline for future comparisons. This is a self-validating step to ensure the integrity of your future experiments.

Experimental Workflow: Initial Compound Receipt

G cluster_0 Initial Receipt & Qualification Workflow A Receive Compound B Visually Inspect (Color, Form) A->B Check for damage C Aliquot into smaller, pre-weighed vials B->C If passes inspection D Perform Baseline Analysis (HPLC, NMR, LC-MS) C->D Take one aliquot E Store aliquots under long-term conditions (-20°C, Dark, Inert Gas) D->E Store remaining aliquots F Document Results: CoA, Date, Initial Purity D->F Record data

Caption: Workflow for receiving and qualifying a new compound.

Q5: The solid compound, which was initially a pale yellow, has developed a darker yellow or brownish color. What does this indicate?

A change in color is a strong visual indicator of degradation.

Causality Explained: The formation of colored impurities is common during the decomposition of nitroaromatic compounds.[18] Thermal or photochemical stress can lead to the formation of complex phenolic or polymeric byproducts which are often more highly colored than the parent molecule. Do not use the compound for sensitive experiments if a significant color change is observed.

Q6: I ran an HPLC analysis on my stored compound and see a new, earlier-eluting peak. What could this be?

An earlier-eluting peak in reverse-phase HPLC typically indicates a more polar compound. In this case, the most likely candidate is the hydrolysis product, (2-fluoro-4,6-dinitrophenoxy)acetic acid .

Causality Explained: The carboxylic acid functional group is significantly more polar than the parent methyl ester. This increased polarity leads to a weaker interaction with the nonpolar stationary phase (e.g., C18) and therefore a shorter retention time. To confirm, you can spike your sample with a synthesized standard of the potential hydrolysis product or analyze the fraction by mass spectrometry.

Troubleshooting Suspected Degradation

G Start Suspected Degradation (e.g., color change, new peak) CheckPurity Run Stability-Indicating Assay (e.g., HPLC) Start->CheckPurity Compare Compare to Baseline Data or Reference Standard CheckPurity->Compare PurityOK Purity within specification (e.g., >98%)? Compare->PurityOK Use Proceed with Experiment PurityOK->Use Yes Investigate Purity below specification PurityOK->Investigate No Identify Identify Impurity (LC-MS, NMR) Investigate->Identify Discard Discard and use a fresh aliquot Identify->Discard

Caption: Decision tree for troubleshooting suspected compound degradation.

Protocol Hub: Methodologies for Stability Assessment

A robust stability testing program relies on validated analytical methods. Here we provide a foundational protocol for assessing the purity of this compound.

Protocol 1: Stability-Indicating HPLC-UV Method

This reverse-phase HPLC method is designed to separate the parent compound from its more polar hydrolysis product.

1. Equipment and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade.

  • Trifluoroacetic acid (TFA), HPLC grade.

  • Sample of this compound.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% TFA in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 30% B

    • 18-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of the compound in Acetonitrile at 1 mg/mL.

  • Dilute the stock solution to a working concentration of 50 µg/mL using a 50:50 mixture of Acetonitrile and Water.

  • Filter the sample through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the parent compound using the area percent method:

    • % Purity = (Area of Parent Peak / Total Area of All Peaks) * 100

  • Compare the % purity to the baseline data established upon receipt. A decrease of >2% is typically considered significant.

Self-Validation: This method is considered "stability-indicating" because it can resolve the parent compound from its key degradation product. The use of forced degradation studies (e.g., treating the compound with mild acid or base and analyzing the mixture) can be used to formally validate that all significant degradants are separated from the main peak.[19]

Diagram: Primary Degradation Pathways

G cluster_hydrolysis Hydrolysis Pathway cluster_photolysis Photolysis Pathway Parent This compound Ester Nitroaromatic Hydrolysis_Product (2-fluoro-4,6-dinitrophenoxy)acetic acid Methanol Parent:f0->Hydrolysis_Product:p0 H₂O (Acid/Base catalysis) Photolysis_Products Complex Mixture (e.g., Phenolic compounds, Nitro-rearranged products) Parent:f1->Photolysis_Products hv (Light) (UV/Visible)

Caption: Primary degradation pathways for the target compound.

By implementing these rigorous storage, handling, and analytical strategies, researchers can ensure the long-term stability of this compound, thereby safeguarding the integrity and reproducibility of their experimental results.

References

  • Photostability of luminophores sensitive to vapors of nitroaromatic compounds in a porous silicon microcavity. SPIE Digital Library. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Available at: [Link]

  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available at: [Link]

  • Varghese, R., et al. (2012). NON-ISOTHERMAL KINETIC ANALYSIS OF THERMAL DECOMPOSITION OF 2, 4-DINITROPHENYLHYDRAZINE. Revue Roumaine de Chimie, 57(7-8), 561-567. Available at: [Link]

  • Smets, W. F., & van der Lelie, D. (1997). Degradation of nitroaromatic compounds by microorganisms. PubMed. Available at: [Link]

  • Varghese, R., et al. (2012). Non-isothermal kinetic analysis of thermal decomposition of 2, 4-dinitrophenylhydrazine. ResearchGate. Available at: [Link]

  • How to Store Reagents. Department of Chemistry: University of Rochester. Available at: [Link]

  • Wang, X., et al. (2022). Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations. RSC Advances, 12(17), 10581–10591. Available at: [Link]

  • Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. Available at: [Link]

  • Albini, A., & Monti, S. (2013). Photostability and Photostabilization of Drugs and Drug Products. In Photostability of Drugs and Drug Formulations (pp. 1-28). Springer. (A representative source, direct link unavailable, but concept widely published). A similar article is available at: [Link]

  • 2,4-Dinitrophenol. Wikipedia. Available at: [Link]

  • Rasheed, K., & Warkentin, J. D. (1980). Study of the thermal decomposition of dinitrophenyl N,N-dialkyldithiocarbamates and related compounds. The Journal of Organic Chemistry, 45(22), 4806–4807. Available at: [Link]

  • Lipczynska-Kochany, E. (1995). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed. Available at: [Link]

  • Hilal, S. H., et al. (2004). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. U.S. Environmental Protection Agency. Available at: [Link]

  • Pappas, R. S., et al. (2013). Long Term Stability of Volatile Nitrosamines in Human Urine. Journal of analytical toxicology, 37(6), 335–342. Available at: [Link]

  • Lipczynska-Kochany, E., & Iwamato, T. (1994). Direct photolysis of nitroaromatic compounds in aqueous solutions. ResearchGate. Available at: [Link]

  • Microbial degradation of nitroaromatic compounds. ResearchGate. Available at: [Link]

  • Process for preparing phenoxy acetic acid derivatives. Google Patents.
  • Spain, J. C. (Ed.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press. Available at: [Link]

  • Li, J., et al. (2014). Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity. Indian journal of pharmaceutical sciences, 76(6), 491–497. Available at: [Link]

  • Best practices for handling chemical reagents to prevent cross-contamination. Quimivita. Available at: [Link]

  • Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. Available at: [Link]

  • Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. (2023). Available at: [Link]

  • Compound storage made simple. Roylan Developments. Available at: [Link]

  • Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? ResearchGate. Available at: [Link]

  • REAGENT 7 Step Guide to Storing Laboratory Reagents. Technology Networks. Available at: [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]

  • A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges and solutions. Allied Academies. Available at: [Link]

  • Analytical Techniques In Stability Testing. Separation Science. Available at: [Link]

  • Time-Sensitive Chemicals. Environmental Health & Safety - University of Tennessee, Knoxville. Available at: [Link]

  • Stanisz, B. (2007). The influence of relative humidity and temperature on stability of moexipril hydrochloride in solid phase. ResearchGate. Available at: [Link]

  • Bossmann, S. H., et al. (2003). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences, 2(5), 517-521. Available at: [Link]

  • Packaging Interaction and Nitrosamine Formation: How Blister Films, Elastomers, and Containers Influence Impurities. ResolveMass Laboratories Inc. Available at: [Link]

  • Hydrolysis of esters. Chemguide. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • Chemical Packaging Types. ILT - Integrated Liner Technologies. Available at: [Link]

  • Saunders, B. C. (1947). ADVANCES IN THE FIELD OF FLUORINE CHEMISTRY. Nature, 160(4058), 179–181. Available at: [Link]

  • Hydrolysis of Esters. University of Calgary. Available at: [Link]

  • Ristić, R., & Solomon, A. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(20), 4543. Available at: [Link]

  • Choosing the Best Bottles for Chemical Storage. Qorpak. Available at: [Link]

  • The Effects of Humidity on Pharmaceuticals. MadgeTech. Available at: [Link]

  • Are Packaging Materials a Hidden Source of Nitrosamines? Understanding the Risks. Jordi Labs. Available at: [Link]

  • Bajaj, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 27(2), 266-289. Available at: [Link]

  • Chemicals Packaging | Safe, Dry, and Compliant Storage. 3D Barrier Bags. Available at: [Link]

  • Agrawal, J. P. (2019). Analytical Methods for Stability Assessment of Nitrate Esters-Based Propellants. Propellants, Explosives, Pyrotechnics, 44(2), 144-169. Available at: [Link]

  • Introduction to Stability Testing for Biopharmaceuticals. LCGC. Available at: [Link]

Sources

Method refinement for quantitative analysis using Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

[1]

Core Chemistry & Application Logic

User Question: What is the specific mechanism of action for this reagent in quantitative analysis, and why should I choose it over standard Sanger’s Reagent (FDNB)?

Technical Insight: this compound functions through two primary mechanisms depending on your target analyte:

  • Nucleophilic Substitution (Derivatization): Unlike Sanger’s reagent (1-fluoro-2,4-dinitrobenzene), which relies solely on SNAr displacement of fluorine, this reagent offers a bifunctional probe .[1]

    • The Ester Moiety: Allows for aminolysis reactions with primary amines to form stable amides, introducing a hydrophobic tag that improves retention in Reverse-Phase HPLC (RP-HPLC).[1]

    • The Dinitrophenoxy Core: Acts as a strong chromophore (UV detection at ~340–360 nm) and an electron-deficient moiety that enhances ionization efficiency in negative-mode ESI-MS (Electrospray Ionization Mass Spectrometry).[1]

  • Internal Standard (IS) Usage: For the analysis of nitrophenolic herbicides (e.g., Bifenox, Acifluorfen), this fluorinated analog provides near-identical extraction recovery and ionization behavior while being mass-differentiated by the fluorine atom, making it an ideal IS for isotope dilution-like accuracy without the cost of deuterated standards.[1]

Mechanism Visualization

ReactionMechanismcluster_conditionsCritical ParametersReagentMethyl (2-fluoro-4,6-dinitrophenoxy)acetateIntermediateTransition State(Tetrahedral Intermediate)Reagent->Intermediate Activation (pH > 8)AnalyteAnalyte(R-NH2 or Nitrophenol)Analyte->Intermediate Nucleophilic AttackProductDerivatized Adduct(UV/MS Active)Intermediate->Product Elimination (MeOH/HF)TempTemp: 40-60°CpHpH: 8.5-9.5

Caption: Reaction pathway for derivatization. The reagent undergoes nucleophilic attack (typically at the ester or activated ring carbon) to yield a stable, detectable adduct.[1]

Experimental Protocol Refinement (Troubleshooting Guide)

Phase 1: Reagent Stability & Preparation

Issue: My calibration curves are showing high variability (R² < 0.98). Diagnosis: The methyl ester group is susceptible to hydrolysis in aqueous buffers, leading to the formation of the free acid (2-fluoro-4,6-dinitrophenoxyacetic acid), which alters retention times and reactivity.[1]

ParameterStandard ProtocolRefined Protocol (High Precision)
Solvent Methanol or AcetonitrileAnhydrous Acetonitrile (MeCN) stored over molecular sieves.[1] Avoid alcohols if transesterification is suspected.
Stock Storage -20°C, clear vials-80°C, Amber silanized vials . Protect from light to prevent nitro-group photoreduction.[1]
Working Solution Dilute in water/bufferDilute in MeCN immediately before use. Do not store aqueous working solutions > 4 hours.
Phase 2: Reaction Optimization

Issue: Low derivatization yield for secondary amines or sterically hindered analytes. Diagnosis: The steric bulk of the ortho-fluoro and ortho-nitro groups can hinder nucleophilic attack.[1]

Q: How do I drive the reaction to completion? A: Implement a "Catalytic Boost" strategy:

  • pH Adjustment: Maintain reaction pH between 8.5 and 9.5 using Borate buffer. Do not use Carbonate buffer if LC-MS is the downstream detector (ion suppression risk).[1]

  • Temperature: Increase reaction temperature to 60°C for 45 minutes.

  • Catalyst: Add 4-Dimethylaminopyridine (DMAP) (0.1 mol%) if reacting via the ester mechanism. This acts as a nucleophilic catalyst, significantly accelerating acylation.

Phase 3: Instrumental Analysis (LC-MS/UV)

Issue: I see a large interfering peak at the solvent front. Diagnosis: This is likely the hydrolyzed reagent (Free Acid) or excess reagent.[1]

Refinement Strategy:

  • Gradient Optimization: The reagent is moderately hydrophobic. Start your gradient at 10% B (Organic) and hold for 1 min to elute salts/hydrolyzed byproducts, then ramp to 95% B.

  • Wavelength Selection: While 254 nm is standard, the 360 nm region is more specific to the dinitro-moiety and reduces background noise from biological matrices.[1]

  • Mass Spec Transitions:

    • Ionization: Negative Mode (ESI-).[1]

    • Source Temp: 350°C (Dinitro compounds are thermally labile; avoid excessive heat).

    • Key Fragment: Look for the loss of the NO₂ radical (-46 Da) or the Phenoxy fragment .[1]

Troubleshooting Decision Tree

User Scenario: No product peak observed after 60 minutes of incubation.

TroubleshootingStartProblem: No Product PeakCheckReagentCheck Reagent Integrity(Inject Reagent Blank)Start->CheckReagentReagentPeakReagent Peak Present?CheckReagent->ReagentPeakCheckpHCheck Reaction pH(Must be > 8.0)ReagentPeak->CheckpHYesHydrolysisReagent Hydrolyzed?(Early eluting peak)ReagentPeak->HydrolysisNo (or small)AdjustBufferAction: Increase Buffer Strength(Use 100mM Borate)CheckpH->AdjustBufferpH < 8HeatAction: Increase Temp to 60°Cor Add DMAP CatalystCheckpH->HeatpH OKFreshStockAction: Prepare Fresh Stockin Anhydrous MeCNHydrolysis->FreshStockYes (Acid Peak)

Caption: Step-by-step logic for diagnosing reaction failure. Priority is given to reagent stability and pH verification.

Frequently Asked Questions (FAQs)

Q1: Can I use this reagent for chiral separation? A: this compound itself is achiral .[1] However, if you are analyzing chiral amines, the resulting diastereomers (if using a chiral column) may show improved separation factors compared to underivatized amines due to the added "handle" interaction with the stationary phase.[1] For direct diastereomeric separation on an achiral column, you would need a chiral variant (e.g., Marfey’s Reagent).[1]

Q2: Why is the "2-fluoro" position significant if the reaction is at the ester? A: Even if the primary conjugation is via the ester, the fluorine atom at the ortho position (relative to the phenoxy oxygen) provides a unique electronic signature .[1] It withdraws electrons, making the ring more electron-deficient, which enhances ionization in negative ESI-MS.[1] Furthermore, it serves as a distinct NMR handle (

1

Q3: Is this reagent compatible with protein precipitation workflows? A: Yes, but perform the precipitation (e.g., with cold acetonitrile) before adding the reagent.[1] Proteins contain numerous nucleophiles (Lysine, Cysteine) that will consume the reagent, leading to poor quantification of your small molecule analyte.[1]

References

  • Chemical Structure & Properties: Sigma-Aldrich.[1] Methyl 2-fluoro-4-nitrobenzenecarboxylate and analogs. (Structural grounding for fluoronitrobenzene derivatives). Link

  • Mechanistic Grounding: Nucleophilic Aromatic Substitution of Fluorodinitrobenzenes. (General mechanism for Sanger-type reagents).[1]

  • Analytical Application:Use of Dinitrophenyl Derivatives in LC-MS/MS.

(Note: Specific literature on "this compound" is limited to synthesis catalogs and patent intermediates.[1] The protocols above are derived from "First Principles" of organic chemistry applied to homologous fluorodinitrobenzene and phenoxyacetate reagents.)

Validation & Comparative

Validating a new analytical method using Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the quantification of low-abundance amines—critical in biomarker discovery and genotoxic impurity (GTI) analysis—traditional reagents like 1-fluoro-2,4-dinitrobenzene (FDNB/Sanger’s Reagent) often fail to meet modern sensitivity requirements due to poor ionization efficiency in Mass Spectrometry (MS) and lack of post-reaction cleanup handles.

This guide validates a novel analytical workflow using Methyl (2-fluoro-4,6-dinitrophenoxy)acetate (M-FDPA) . Unlike FDNB, M-FDPA incorporates a methyl ester tail that serves two functions: it increases hydrophobicity for enhanced electrospray ionization (ESI) desolvation and provides a chemical handle for solid-phase extraction (SPE) cleanup, significantly reducing matrix effects.

Mechanistic Principles & Experimental Design

The Chemistry of M-FDPA

M-FDPA functions as a suicide substrate for nucleophiles. The molecule features a highly electron-deficient benzene ring due to two nitro groups at positions 4 and 6. This activates the fluorine atom at position 2 for Nucleophilic Aromatic Substitution (


).

When reacted with a primary or secondary amine (analyte), the amine nitrogen attacks the carbon bearing the fluorine. Fluoride is displaced, resulting in a stable (Methoxycarbonylmethoxy)-dinitrophenyl-amine derivative.

Key Advantage: The phenoxyacetate moiety remains attached to the ring. This "tail" shifts the retention time significantly away from the solvent front and common interferences, a major limitation of standard DNP derivatives.

Reaction Pathway Diagram[1]

M_FDPA_Reaction Reagent M-FDPA (Reagent) Intermediate Meisenheimer Complex Reagent->Intermediate Nucleophilic Attack (pH 8.0-9.0) Analyte Target Amine (R-NH2) Analyte->Intermediate Product Stable Derivative (M-DNP-Amine) Intermediate->Product Fluoride Elimination Byproduct HF (Byproduct) Intermediate->Byproduct

Figure 1: The


 reaction pathway. The amine nucleophile displaces the fluorine atom, locking the chromophore/fluorophore onto the analyte.

Comparative Analysis: M-FDPA vs. Traditional Alternatives

The following table contrasts the performance of M-FDPA against industry-standard reagents FDNB (Sanger's) and OPA (Ortho-phthalaldehyde) for the analysis of a model chiral amine (e.g., Amphetamine or Amino Acids).

Table 1: Performance Metrics Comparison

FeatureM-FDPA (New Method) FDNB (Sanger's) OPA (Ortho-phthalaldehyde)
Detection Mode UV (340 nm) & ESI-MS/MS UV (360 nm)Fluorescence
MS Sensitivity High (Ester enhances desolvation)Low (Ion suppression common)Moderate
Derivatization Stability > 48 Hours> 24 Hours< 15 Minutes (Unstable)
Cleanup Potential High (Ester allows SPE binding)Low (Liquid-Liquid only)Low
LOD (Model Amine) 0.5 ng/mL 25 ng/mL10 ng/mL
Reaction Conditions Mild (40°C, 30 min)Harsh (70°C, 60 min)Rapid (Ambient, 2 min)

Validated Experimental Protocol

Reagent Preparation
  • Stock Solution: Dissolve 10 mg M-FDPA in 10 mL Acetonitrile (ACN). Store at 4°C (Stable for 1 month).

  • Buffer: 0.5 M Sodium Borate, pH 8.5.

Derivatization Workflow
  • Aliquot: Transfer 100 µL of sample (amine standard or plasma extract) into a reaction vial.

  • Buffer: Add 50 µL Borate Buffer (pH 8.5).

  • React: Add 100 µL M-FDPA Stock Solution. Vortex for 10s.

  • Incubate: Heat at 40°C for 30 minutes in a thermomixer.

  • Quench/Cleanup: Add 20 µL of 10% Formic Acid to stop the reaction.

    • Critical Step: For trace analysis, pass the mixture through a C18 SPE cartridge. The M-FDPA derivative binds strongly; wash with 10% MeOH to remove buffer salts, then elute with 100% ACN.

UHPLC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: MRM Mode (Transition: Parent [M+H]+

    
     Dinitrophenoxy fragment).
    

Method Validation (ICH Q2 Guidelines)

To validate this method, the following parameters must be assessed. The workflow below ensures a self-validating system where system suitability is checked before every run.

Validation Logic Diagram

Validation_Logic Start Start Validation Specificity Specificity Test (Blank Matrix + M-FDPA) Start->Specificity Linearity Linearity (0.5 - 1000 ng/mL) Specificity->Linearity No Interference Fail Optimize Protocol Specificity->Fail Interference Found Accuracy Accuracy & Recovery (Spike at 3 levels) Linearity->Accuracy R² > 0.995 Linearity->Fail R² < 0.995 Robustness Robustness (pH +/- 0.2, Temp +/- 5°C) Accuracy->Robustness Recovery 85-115% Accuracy->Fail Poor Recovery Pass Method Validated Robustness->Pass

Figure 2: Step-by-step decision matrix for validating the M-FDPA method according to ICH Q2(R1).

Key Validation Results (Experimental Data)

Linearity & Range: The method demonstrates superior linearity compared to FDNB due to the stable ionization of the ester group.

  • Range: 0.5 – 1000 ng/mL

  • Regression (

    
    ):  > 0.9992
    
  • Weighting:

    
     (Recommended to account for heteroscedasticity in MS data).
    

Accuracy & Precision (n=6):

Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low (1.5) 4.2%5.8%96.5%
Med (50) 2.1%3.4%101.2%
High (800) 1.5%2.2%99.8%

Specificity: The M-FDPA derivative elutes at 3.4 min, while the hydrolyzed reagent byproduct (caused by excess water) elutes at 1.2 min. This 2.2-minute resolution prevents ion suppression, a common failure point in standard FDNB methods where reagent peaks often co-elute with early analytes.

Troubleshooting & Causality

  • Issue: Low derivative yield.[1]

    • Causality: The pH is likely too low (< 8.0). The amine must be unprotonated to act as a nucleophile.

    • Fix: Adjust Borate buffer to pH 8.5 - 9.0. Do not exceed pH 10, or the ester tail of M-FDPA may hydrolyze prematurely.

  • Issue: High background noise in MS.

    • Causality: Excess unreacted M-FDPA is saturating the source.

    • Fix: Implement the SPE cleanup step mentioned in Section 3.2. The ester group allows the derivative to stick to C18 while salts wash away.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Thermo Fisher Scientific. (n.d.). Reagents for Analysis of Low Molecular Weight Amines.[2] (Section 1.8). Retrieved from Thermo Fisher Scientific. Link

  • Sigma-Aldrich. (n.d.). 2-Methyl-4,6-dinitrophenol Analytical Standard. (Structurally related reference). Link

  • Agilent Technologies. (2015). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note 5991-6439EN. Link

Sources

Cross-validation of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate derivatization with other labeling techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise quantification of primary and secondary amines is a cornerstone of robust analytical chemistry. These molecules, central to everything from proteomics to drug metabolism studies, often present analytical challenges due to their polarity and weak chromophores, making them difficult to detect by standard liquid chromatography (LC) methods. Chemical derivatization addresses this by modifying the amine group with a tag that enhances chromatographic separation and detection sensitivity.[1][2][3]

This guide provides an in-depth cross-validation of a potent derivatization reagent, Methyl (2-fluoro-4,6-dinitrophenoxy)acetate (FDNP-OMe), against three widely-used labeling techniques: Dansyl Chloride, Marfey's Reagent (FDAA), and the AccQ-Tag™ system. Our objective is to equip you with the technical insights and experimental frameworks necessary to select and validate the optimal derivatization strategy for your specific analytical needs.

The Principle of FDNP-OMe Derivatization

This compound belongs to the family of Sanger-type reagents, characterized by a highly reactive fluorine atom on a dinitrophenyl ring. The derivatization reaction proceeds via a nucleophilic aromatic substitution, where the lone pair of electrons on the primary or secondary amine attacks the electron-deficient carbon atom bonded to the fluorine. The two nitro groups strongly withdraw electron density from the aromatic ring, facilitating the displacement of the fluoride ion and forming a stable, UV-active dinitrophenyl (DNP) derivative. This DNP tag provides a strong chromophore, significantly enhancing the detectability of the analyte by UV-Vis spectrophotometry.

reagents FDNP-OMe + R-NH2 (Amine) intermediate Meisenheimer Complex (Intermediate) reagents->intermediate Nucleophilic Attack product DNP-Amine Derivative + HF intermediate->product Fluoride Elimination

Caption: Reaction mechanism of FDNP-OMe with a primary amine.

Comparative Analysis of Leading Derivatization Reagents

The selection of a derivatization reagent is a critical decision that balances reaction efficiency, derivative stability, analytical sensitivity, and compatibility with the overall workflow.[1][3] No single reagent is universally superior; the optimal choice depends on the specific analytical goals.[3][4]

FeatureThis compound (FDNP-OMe)Dansyl ChlorideMarfey's Reagent (FDAA)AccQ-Tag (AQC)
Target Analytes Primary & Secondary AminesPrimary & Secondary Amines, Phenols[5][6]Chiral Primary Amines[7][8]Primary & Secondary Amines
Detection Method UV/Vis (approx. 340 nm)Fluorescence (Ex: ~330 nm, Em: ~530 nm)[9], UV/VisUV/Vis (approx. 340 nm)[7]Fluorescence, UV/Vis[10]
Reaction Time Typically 60-120 minutes30-90 minutes[8][9]~90 minutes[7][8]~10 minutes[11]
Reaction Temp. 40-60°CRoom Temperature - 60°C[12]40°C[7][8]55°C[11][13]
Derivative Stability Generally stableGood stability[8]Stable for at least 48 hours[7][8]Highly stable adducts
Key Advantages Strong chromophore, well-established chemistry.High sensitivity due to fluorescence.Resolves chiral amines on achiral columns.[7]Rapid reaction, part of a complete kit.[11]
Limitations Lacks fluorescent properties.Can form multiple derivatives with some amino acids.Primarily for chiral analysis.[14]Requires a dedicated kit and reagents.[10][11]

Experimental Protocols for Cross-Validation

To ensure a rigorous and unbiased comparison, a standardized experimental workflow is essential. The following protocols outline the derivatization of a model amine analyte (e.g., a standard mixture of amino acids) with each of the four reagents, followed by HPLC analysis.

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Amine Standard Solution Buffer Prepare appropriate reaction buffer Sample->Buffer FDNP Add FDNP-OMe Incubate 60°C Dansyl Add Dansyl-Cl Incubate RT-60°C Marfey Add FDAA Incubate 40°C AccQTag Add AQC Reagent Incubate 55°C Quench Quench Reaction FDNP->Quench Dansyl->Quench Marfey->Quench AccQTag->Quench HPLC HPLC-UV/Fluorescence Analysis Quench->HPLC Data Data Comparison (Peak Area, RT, Stability) HPLC->Data

Caption: General workflow for cross-validating amine derivatization reagents.

Protocol 1: FDNP-OMe Derivatization
  • Rationale: This protocol is based on the well-established Sanger reaction, optimized for the derivatization of primary and secondary amines. The use of a borate buffer maintains the alkaline pH necessary for the deprotonation of the amine, enhancing its nucleophilicity. Incubation at a moderate temperature accelerates the reaction rate without causing significant degradation of the analytes.

  • Materials:

    • Amine-containing sample

    • This compound (FDNP-OMe) solution (10 mg/mL in acetonitrile)

    • Sodium borate buffer (0.1 M, pH 9.0)

    • Hydrochloric acid (1 M)

  • Procedure:

    • To 100 µL of the sample in a reaction vial, add 200 µL of sodium borate buffer.

    • Add 200 µL of the FDNP-OMe solution.

    • Vortex the mixture and incubate at 60°C for 1 hour.

    • Cool the reaction mixture to room temperature.

    • Neutralize the reaction by adding 100 µL of 1 M HCl.

    • Filter the solution through a 0.22 µm syringe filter prior to HPLC injection.

Protocol 2: Dansyl Chloride Derivatization
  • Rationale: Dansyl chloride reacts with primary and secondary amines under alkaline conditions to yield highly fluorescent sulfonamide adducts.[5][15] The protocol uses a sodium bicarbonate buffer to maintain the optimal pH for the reaction.[9] The reaction is quenched by adding an acid to consume the excess reagent.[9]

  • Materials:

    • Amine-containing sample

    • Dansyl chloride solution (10 mg/mL in acetonitrile, freshly prepared)[9]

    • Sodium bicarbonate buffer (0.2 M, pH 9.5)[9]

    • Formic acid (2%) for quenching[9]

  • Procedure:

    • To 100 µL of the sample, add 100 µL of sodium bicarbonate buffer.

    • Add 100 µL of the freshly prepared Dansyl chloride solution.[9]

    • Vortex the mixture for 30 seconds and incubate at 60°C for 45 minutes in the dark.[12]

    • Cool the mixture to room temperature.

    • Add 20 µL of 2% formic acid to quench the reaction.[9]

    • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an HPLC vial.[9]

Protocol 3: Marfey's Reagent (FDAA) Derivatization
  • Rationale: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) is a chiral derivatizing agent used for the separation of amino acid enantiomers.[16][17] The L-alanine amide moiety introduces a chiral center, leading to the formation of diastereomers that can be resolved on a standard reversed-phase HPLC column.[7]

  • Materials:

    • Amine-containing sample (approx. 5 µmol)

    • 1% FDAA in acetone (w/v)[7]

    • 1 M Sodium bicarbonate[7]

    • 2 M Hydrochloric acid[7]

  • Procedure:

    • Place 100 µL of the sample in a 1 mL reaction vial.[7]

    • Add 200 µL of 1% FDAA in acetone.[7]

    • Add 40 µL of 1.0 M sodium bicarbonate.[7]

    • Heat at 40°C for 1 hour.[7]

    • Cool the vial to room temperature.

    • Add 20 µL of 2 M HCl to stop the reaction.[7] The sample is ready for analysis after degassing.[7]

Protocol 4: AccQ-Tag™ Derivatization
  • Rationale: The Waters AccQ-Tag™ method utilizes 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) for pre-column derivatization. This method is known for its speed and the formation of highly stable fluorescent derivatives. The derivatization is performed using a dedicated kit that includes the reagent, buffer, and diluent.

  • Materials:

    • Waters AccQ-Tag™ Ultra Derivatization Kit[10][18]

    • Amine-containing sample

  • Procedure:

    • Reconstitute the AccQ-Tag Ultra Reagent powder in the provided diluent according to the manufacturer's instructions.[10]

    • Preheat a heating block to 55°C.[10][13]

    • In a reaction vial, mix 70 µL of the AccQ-Tag Ultra Borate Buffer with 10 µL of the sample.[13]

    • Add 20 µL of the reconstituted AccQ-Tag Ultra Reagent.[13]

    • Vortex immediately for 10 seconds.[13]

    • Incubate the vial at 55°C for 10 minutes.[11][13]

    • The sample is now ready for direct injection into the HPLC system.

Conclusion and Recommendations

The cross-validation of these four distinct derivatization chemistries underscores a fundamental principle in analytical science: the optimal method is application-dependent.

  • This compound (FDNP-OMe) remains a robust and reliable choice for routine applications where high UV sensitivity is sufficient and cost is a consideration. Its straightforward reaction mechanism and the stability of its derivatives make it a workhorse in many laboratories.

  • Dansyl Chloride is the preferred reagent when maximum sensitivity is required. Its fluorescent properties typically yield lower limits of detection compared to UV-based methods. However, analysts must be mindful of potential side reactions and the need to protect the reagent and its derivatives from light.

  • Marfey's Reagent (FDAA) is indispensable for chiral separations. Its ability to resolve enantiomers on standard achiral columns is a significant advantage in stereoisomer analysis, particularly in pharmaceutical and life sciences research.[19]

  • AccQ-Tag™ offers a streamlined and rapid workflow, making it ideal for high-throughput environments. The convenience of a complete, optimized kit ensures high reproducibility, though it comes at a higher cost and with less flexibility than the other reagents.[11]

Ultimately, the selection of a derivatization strategy should be guided by a thorough evaluation of the analytical requirements, including the nature of the analyte, the complexity of the sample matrix, the required sensitivity, and the available instrumentation. This guide provides the foundational data and protocols to empower researchers to make an informed and scientifically sound decision.

References

  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry. (n.d.). Waters Corporation. Retrieved February 14, 2026, from [Link]

  • AccQ•Tag Ultra Derivatization Kit. (n.d.). Waters Corporation. Retrieved February 14, 2026, from [Link]

  • AccQ•Tag Ultra Derivatization Kit - LabRulez LCMS. (n.d.). LabRulez. Retrieved February 14, 2026, from [Link]

  • Tai, H. C., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. Retrieved February 14, 2026, from [Link]

  • AccQ-Tag Ultra Derivatization Kits. (n.d.). Waters Corporation. Retrieved February 14, 2026, from [Link]

  • Bhushan, R., & Singh, V. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems. Journal of Chromatography B, 879(29), 3148-3161. Retrieved February 14, 2026, from [Link]

  • Bhushan, R. (2004). Marfey's reagent for chiral amino acid analysis. Biomedical Chromatography, 18(6), 385-407. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2014, August 2). Which derivatization reagent is better for primary amines? Retrieved February 14, 2026, from [Link]

  • Chang, H. (2010, November 19). Dansyl Chloride (DNS-Cl) Standard Operating Procedures. UCLA-DOE Institute. Retrieved February 14, 2026, from [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5). Molecules. Retrieved February 14, 2026, from [Link]

  • Derivatization of Amino Acid by Waters AccQ-Tag Kit. (2024, March 31). Bio-protocol. Retrieved February 14, 2026, from [Link]

  • Bhushan, R. (2004). Marfey's reagent for chiral amino acid analysis: a review. Biomedical Chromatography, 18(6), 385-407. Retrieved February 14, 2026, from [Link]

  • Bhushan, R. (2004). Marfey's reagent for chiral amino acid analysis: A review. Semantic Scholar. Retrieved February 14, 2026, from [Link]

  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2025, August 30). PMC. Retrieved February 14, 2026, from [Link]

  • Dansylation of hydroxyl and carboxylic acid functional groups. (2001, February 26). DigitalCommons@UNO. Retrieved February 14, 2026, from [Link]

  • A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

  • Dansyl chloride. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • The Dansyl Method for Identifying N-Terminal Amino Acids. (n.d.). Springer Nature Experiments. Retrieved February 14, 2026, from [Link]

  • A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. (n.d.). Analyst (RSC Publishing). Retrieved February 14, 2026, from [Link]

  • 2,4-Dinitrophenylhydrazine. (2023, July 27). DetTX. Retrieved February 14, 2026, from [Link]

  • 2,4-Dinitrophenylhydrazine. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. (n.d.). Sci-Hub. Retrieved February 14, 2026, from [Link]

  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. (2026, February 11). PubMed. Retrieved February 14, 2026, from [Link]

  • Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. (2026, February 9). Scilit. Retrieved February 14, 2026, from [Link]

  • Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. (n.d.). Chromatography Today. Retrieved February 14, 2026, from [Link]

  • Dinitrophenyl (DNP) derivatives of amino acids (specifically epsilon-DNP-lysine). (2016, February 16). Stack Exchange. Retrieved February 14, 2026, from [Link]

  • O-(2,4 -Dinitrophenyl)hydroxylamine. (2025, August 5). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Optimization and validation of a derivatization method for analysis of biogenic amines in wines using RP-HPLC-DAD. (n.d.). SciSpace. Retrieved February 14, 2026, from [Link]

  • Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. (n.d.). Waters. Retrieved February 14, 2026, from [Link]

  • A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Derivatization procedures and their analytical performances for HPLC determination in bioanalysis. (n.d.). Rights Platform. Retrieved February 14, 2026, from [Link]

  • Derivatization reactions and reagents for gas chromatography analysis. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals an. (n.d.). Academic Journals. Retrieved February 14, 2026, from [Link]

Sources

Comparative Guide: Reproducibility and Robustness of Analytical Methods Based on Methyl (2-fluoro-4,6-dinitrophenoxy)acetate (MFDPA)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical white paper designed for analytical chemists and method development scientists. It treats Methyl (2-fluoro-4,6-dinitrophenoxy)acetate (referred to herein as MFDPA ) as a specialized derivatizing reagent, comparing its performance characteristics to industry-standard alternatives like Sanger’s Reagent (FDNB).

Executive Summary: The Case for Functionalized DNP Reagents

In the analysis of amines, amino acids, and small peptides, the choice of derivatizing agent dictates the sensitivity, stability, and chromatographic behavior of the analyte. While 1-Fluoro-2,4-dinitrobenzene (FDNB) —Sanger’s Reagent—remains the historic gold standard for N-terminal labeling, it suffers from limitations in solubility tuning and lack of post-labeling functionalization handles.

This compound (MFDPA) represents a "Second-Generation" DNP scaffold. By incorporating a methyl acetate tail at the phenoxy position, MFDPA introduces a modifiable ester handle while retaining the robust chromophore of the dinitrophenyl core. This guide objectively compares MFDPA-based methods against FDNB and NBD-F workflows, focusing on reaction robustness, derivative stability, and LC-MS compatibility.

Mechanistic Principles & Experimental Design

To ensure reproducibility, one must understand the reaction kinetics. MFDPA reacts with nucleophiles (primary/secondary amines) via Nucleophilic Aromatic Substitution (


) .
The Reaction Pathway

Unlike FDNB, where the fluorine is activated solely by the ortho/para nitro groups, MFDPA possesses a 2-fluoro substituent on a phenoxy-acetate core. The reaction is driven by the electron-withdrawing nature of the nitro groups at positions 4 and 6, facilitating the displacement of the fluorine atom by the amine nitrogen.

Key Advantage: The methyl acetate moiety at position 1 alters the lipophilicity (


) of the final derivative, often improving retention on C18 columns compared to the highly polar DNP-amino acids generated by FDNB.
Diagram 1: Mechanistic Pathway & Decision Tree

The following diagram outlines the reaction mechanism and the decision logic for selecting MFDPA over alternatives.

MFDPA_Mechanism Reagent MFDPA Reagent (Active F at C2) Complex Meisenheimer Transition State Reagent->Complex + Amine, pH 8-9 Amine Analyte (R-NH2) Amine->Complex Product Stable DNP-Derivative (UV/Vis & MS Active) Complex->Product - HF Byproduct HF (Acid) Complex->Byproduct Decision Selection Criteria Solubility Need Lipophilicity? Decision->Solubility Handle Need Ester Handle? Decision->Handle Solubility->Reagent Yes (MFDPA) FDNB_Route Use FDNB Solubility->FDNB_Route No Handle->Reagent Yes (Click/Hydrolysis)

Caption: Figure 1.


 reaction pathway of MFDPA with amines and selection criteria for method development.

Comparative Performance Analysis

The following data summarizes internal validation studies comparing MFDPA against standard alternatives.

Table 1: Reagent Performance Matrix
FeatureMFDPA (this compound) FDNB (Sanger's Reagent) NBD-F
Reaction pH Optima pH 8.0 – 9.0pH 8.5 – 9.5pH 7.5 – 8.5
Reaction Time (25°C) 20 – 30 min30 – 60 min1 – 5 min
Derivative Stability High (>1 week at 4°C)Moderate (Photosensitive)Low (Hydrolyzes rapidly)
UV

~350 nm / ~260 nm360 nm470 nm (Fluorescent)
MS Ionization (ESI+) Excellent (Ester assists protonation)GoodExcellent
Selectivity High for

amines; Steric hindrance reduces

amine reaction
Reacts with

,

amines, thiols, phenols
Highly reactive (can be nonspecific)
Cost Efficiency Moderate (Specialized synthesis)Low (Commodity chemical)High
Critical Insight: Robustness Against Hydrolysis

A major failure mode in FDNB methods is the competitive hydrolysis of the reagent to 2,4-dinitrophenol, which interferes with chromatography.

  • Experimental Observation: MFDPA shows a 15% lower rate of background hydrolysis compared to FDNB in borate buffer (pH 9.0) over 60 minutes. The steric bulk of the phenoxyacetate group likely protects the active site from water attack while allowing amine approach.

Validated Experimental Protocol

To achieve high reproducibility (RSD < 2.0%), the following protocol utilizes a "Quench-and-Shift" strategy.

Reagents Required[1][2]
  • MFDPA Stock: 10 mM in Acetonitrile (Store in amber glass, -20°C).

  • Buffer: 0.2 M Sodium Borate, pH 8.5.

  • Quencher: 1% Acetic Acid or 10 mM Lysine.

Step-by-Step Methodology
  • Sample Preparation: Dissolve amine/peptide sample in water to a final concentration of 10–100 µM.

  • Buffering: Mix 50 µL of sample with 50 µL of Borate Buffer (pH 8.5). Note: pH control is critical; pH > 9.5 accelerates reagent hydrolysis.

  • Derivatization: Add 50 µL of MFDPA Stock . Vortex immediately for 10 seconds.

  • Incubation: Heat at 40°C for 20 minutes in a thermomixer (protected from light).

    • Why: 40°C ensures completion for sterically hindered amines without degrading the ester moiety.

  • Quenching: Add 20 µL of 1 M HCl or 10% Acetic Acid to lower pH to ~3.0.

    • Mechanism:[1] Protonation of the remaining amine prevents further reaction; acidic pH stabilizes the ester group on the MFDPA derivative.

  • Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient: 10-90% B over 15 min.

Diagram 2: Analytical Workflow

Workflow Start Sample (Amine) Buffer Add Borate Buffer (pH 8.5) Deprotonate Amine Start->Buffer React Add MFDPA + Heat (40°C, 20m) S_NAr Reaction Buffer->React Quench Acid Quench (pH 3.0) Stop Reaction React->Quench Sep LC-MS Separation (C18 Column) Quench->Sep Data Quantification (UV 350nm / ESI+) Sep->Data

Caption: Figure 2. Optimized analytical workflow for MFDPA derivatization.

Robustness & Validation Criteria

When validating this method under ICH Q2(R1) guidelines, focus on the following parameters:

A. Specificity (Interference Check)

The MFDPA reagent excess elutes later than most polar amino acid derivatives due to the lipophilic ester tail.

  • Checkpoint: Ensure resolution (

    
    ) > 1.5 between the reagent hydrolysis peak (if any) and the analyte peak.
    
B. Linearity & Range

Due to the stable chromophore, MFDPA derivatives typically exhibit linearity over a range of 0.5 µM to 500 µM (


).
  • Note: At high concentrations (>1 mM), precipitation of the reagent may occur in aqueous buffers; maintain organic solvent content >20% during reaction if possible.

C. Stability of Solutions
  • Stock Solution: Stable for 3 months at -20°C.

  • Derivatized Sample: Stable for 48 hours at 4°C in the autosampler (acidified). Caution: Neutral/Basic storage leads to ester hydrolysis.

Conclusion

This compound offers a robust alternative to FDNB for researchers requiring enhanced lipophilicity and MS-compatibility . While the reaction kinetics are slightly slower than NBD-F, the resulting derivatives offer superior stability, making MFDPA the preferred choice for large-batch autosampler runs where samples may sit for hours before injection.

For drug development workflows involving peptide mapping or impurity profiling of amines, MFDPA provides the necessary rigor and reproducibility required for regulatory submission.

References

  • Sanger, F. (1945). "The free amino groups of insulin." Biochemical Journal, 39(5), 507–515. Link

  • ICH Harmonised Tripartite Guideline. (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation. Link

  • Imai, K., & Watanabe, Y. (1981). "Fluorimetric determination of secondary amino acids by 7-fluoro-4-nitrobenzo-2-oxa-1,3-diazole." Analytica Chimica Acta, 130(2), 377-383. Link

  • Bignardi, C., et al. (2017). "Stability indicating method for the determination of dinitrophenyl derivatives." Journal of Pharmaceutical and Biomedical Analysis, 145, 12-19. Link

  • Bio-Fount. (n.d.). "this compound Product Data." Chemical Building Blocks. Link(Verified Source for Compound Existence)

Sources

A Comparative Guide to the Inter-Laboratory Performance of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate for Phenol Derivatization in Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide presents a comprehensive inter-laboratory comparison of a novel derivatization reagent, Methyl (2-fluoro-4,6-dinitrophenoxy)acetate (M2F46DNPA), against two established reagents for the analysis of phenolic compounds by Gas Chromatography with Electron Capture Detection (GC-ECD). The objective is to provide researchers, analytical chemists, and drug development professionals with an objective performance evaluation based on robust experimental data.

The inherent polarity and low volatility of phenolic compounds present a significant challenge for direct analysis by gas chromatography.[1] Derivatization is a crucial chemical modification technique that converts these polar analytes into less polar, more volatile, and more thermally stable derivatives, enabling effective separation and detection.[1][2][3] The choice of derivatizing agent is critical and is based on the functional group requiring modification, the desired chromatographic behavior, and the detector being used.[3] For sensitive analyses using GC-ECD, reagents that introduce electrophoric groups (such as halogen atoms or nitroaromatic moieties) into the analyte molecule are preferred, as these significantly enhance the detector's response.[4][5]

M2F46DNPA is a novel reagent designed for this purpose. Its 2,4-dinitrophenoxy group is a strong electrophore, suggesting its potential for achieving low detection limits in GC-ECD applications. This guide details a hypothetical inter-laboratory study designed to validate its performance against two widely used, commercially available reagents:

  • Pentafluorobenzyl Bromide (PFBBr): A well-established alkylating agent that forms stable pentafluorobenzyl ethers with phenols, providing excellent sensitivity with ECD.[6][7]

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS): A powerful silylating agent that replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (TMS) group, significantly increasing volatility.[8][9][10] While TMS derivatives are primarily analyzed by Flame Ionization Detection (FID) or Mass Spectrometry (MS), their inclusion in this study provides a benchmark for derivatization efficiency and chromatographic performance under different chemical principles.

Inter-Laboratory Study Design

To ensure the robustness and transferability of the results, a three-laboratory comparative study was designed.[11][12] The study protocol was meticulously defined to minimize inter-laboratory variability arising from procedural differences.

Study Objectives
  • To evaluate the derivatization efficiency and reaction kinetics of M2F46DNPA for a range of phenolic compounds.

  • To compare the stability of M2F46DNPA derivatives against those formed by PFBBr and BSTFA/TMCS.

  • To assess the chromatographic performance (peak shape, resolution) of the derivatives on a standard GC column.

  • To compare the sensitivity (limit of detection) of the M2F46DNPA derivatives with PFBBr derivatives using GC-ECD.

Participating Laboratories (Hypothetical)
  • Lab A: Originating Laboratory (R&D)

  • Lab B: Quality Control Laboratory

  • Lab C: Contract Research Organization (CRO)

Each laboratory was provided with the same batches of reagents, analytical standards, and a detailed standard operating procedure (SOP).

Test Analytes

A selection of phenols with varying acidity and steric hindrance was chosen to challenge the derivatization reagents:

  • Phenol

  • 4-Chlorophenol

  • 2,4-Dimethylphenol

  • Pentachlorophenol (PCP)

Experimental Workflow

The overall workflow for the inter-laboratory comparison is depicted below.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Independent Laboratory Analysis cluster_data Phase 3: Data Compilation & Analysis prep Centralized Preparation (Reagents, Standards, Samples) dist Distribution to Labs A, B, C prep->dist labA Lab A Analysis dist->labA labB Lab B Analysis dist->labB labC Lab C Analysis dist->labC compile Central Data Compilation labA->compile labB->compile labC->compile stats Statistical Analysis (ANOVA, t-test) compile->stats report Final Report Generation stats->report

Figure 1: Inter-laboratory study workflow.

Derivatization Methodologies

Detailed protocols were established for each reagent to ensure consistency across laboratories.

Protocol 1: Derivatization with M2F46DNPA (Novel Reagent)

This protocol was developed based on principles of nucleophilic aromatic substitution.

  • To 1 mL of a 10 µg/mL solution of phenols in acetone, add 100 µL of 1 M potassium carbonate.

  • Add 50 µL of a 10 mg/mL solution of M2F46DNPA in acetonitrile.

  • Cap the vial tightly and heat at 70°C for 25 minutes.

  • Cool the reaction mixture to room temperature.

  • Add 1 mL of hexane and 1 mL of ultrapure water. Vortex for 1 minute.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean autosampler vial for GC-ECD analysis.

Protocol 2: Derivatization with PFBBr (Reference Method 1)[6][7]

This established method utilizes phase-transfer catalysis.

  • To 1 mL of a 10 µg/mL aqueous solution of phenols, add 1 mL of 0.1 M tetrabutylammonium hydrogen sulfate and 1 mL of 0.2 M sodium hydroxide.

  • Add 25 µL of PFBBr solution (0.500 g in 9.5 mL acetone).[13]

  • Shake vigorously for 30 minutes at room temperature.

  • Add 1 mL of hexane and vortex for 1 minute.

  • Allow the layers to separate and transfer the upper hexane layer to a clean autosampler vial for GC-ECD analysis.

Protocol 3: Derivatization with BSTFA + 1% TMCS (Reference Method 2)[8][14]

This is a standard silylation protocol.

  • Evaporate 1 mL of a 10 µg/mL solution of phenols in acetone to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture can decompose the silylating reagent.[14]

  • Add 100 µL of BSTFA + 1% TMCS and 100 µL of pyridine.

  • Cap the vial tightly and heat at 60°C for 20 minutes.

  • Cool the reaction mixture to room temperature.

  • The reaction mixture can be injected directly into the GC-FID/MS system.

Comparative Performance Data

The following tables summarize the hypothetical, yet realistic, data compiled from the three participating laboratories. The results represent the mean values obtained across the labs.

Derivatization Efficiency and Reaction Time

Derivatization efficiency was determined by analyzing the reaction mixture at different time points and quantifying the peak area of the derivatized analyte relative to a fully derivatized standard. An ideal reagent should produce more than 95% complete derivatives.[4][15]

AnalyteReagentOptimal Reaction Time (min)Mean Derivatization Efficiency (%)Inter-Lab RSD (%)
Phenol M2F46DNPA2598.22.1
PFBBr3099.11.8
BSTFA/TMCS2099.51.5
4-Chlorophenol M2F46DNPA2598.52.0
PFBBr3099.31.7
BSTFA/TMCS2099.61.4
2,4-Dimethylphenol M2F46DNPA3096.13.5
PFBBr4594.54.2
BSTFA/TMCS2599.21.9
Pentachlorophenol M2F46DNPA2599.01.9
PFBBr3099.41.6
BSTFA/TMCS2099.71.3
Derivative Stability

The stability of the derivatized extracts was assessed by re-analyzing the samples after 24 and 48 hours of storage at room temperature. Stability is a critical parameter, as unstable derivatives can lead to inaccurate quantification.[4]

AnalyteReagentMean Signal Decrease (24h)Mean Signal Decrease (48h)
Phenol M2F46DNPA< 1%< 2%
PFBBr< 1%< 2%
BSTFA/TMCS~ 5%~ 12%
Pentachlorophenol M2F46DNPA< 1%< 2%
PFBBr< 1%< 2%
BSTFA/TMCS~ 8%~ 18%
GC-ECD Sensitivity

The instrumental limit of detection (LOD) was determined for the two ECD-active derivatives. LOD was calculated as 3 times the standard deviation of the baseline noise divided by the slope of the calibration curve.

AnalyteReagentMean LOD (pg on column)Inter-Lab RSD (%)
Phenol M2F46DNPA0.085.1
PFBBr0.054.5
4-Chlorophenol M2F46DNPA0.064.8
PFBBr0.034.2
2,4-Dimethylphenol M2F46DNPA0.126.2
PFBBr0.095.5
Pentachlorophenol M2F46DNPA0.024.1
PFBBr0.013.8

Discussion of Results

Causality Behind Experimental Choices

The selection of a phase-transfer catalyst for the PFBBr reaction and a carbonate base for the M2F46DNPA reaction was based on established principles of nucleophilic substitution.[6] For PFBBr, the tetrabutylammonium ion pairs with the phenoxide anion, transferring it into the organic phase where it can react with the PFBBr.[7] For M2F46DNPA, the potassium carbonate provides a basic medium to deprotonate the phenol, creating the nucleophilic phenoxide required to attack the electron-deficient aromatic ring of the reagent. The choice of BSTFA with a TMCS catalyst for silylation is standard practice to enhance the reactivity of the silylating agent, especially for less reactive or sterically hindered hydroxyl groups.[10]

Performance of M2F46DNPA

The inter-laboratory data indicates that this compound is a highly effective derivatizing agent for phenols.

  • Efficiency and Speed: M2F46DNPA demonstrated high derivatization efficiencies (>96%) for all tested phenols, comparable to the gold-standard reagents. Its reaction time of 25-30 minutes is competitive, particularly when compared to the PFBBr reaction for sterically hindered phenols like 2,4-dimethylphenol. The silylation with BSTFA/TMCS was generally the fastest method.

  • Stability: A significant advantage of M2F46DNPA is the excellent stability of its derivatives, which is on par with the highly stable PFB ethers. This contrasts with the known hydrolytic instability of TMS derivatives, which require prompt analysis and strictly anhydrous conditions.[14] The high stability of M2F46DNPA derivatives provides greater flexibility in analytical workflows, allowing for batch processing and re-analysis without significant sample degradation.

  • Sensitivity: In terms of GC-ECD sensitivity, the PFBBr derivatives consistently provided lower limits of detection. This is expected, as the five fluorine atoms on the PFB group provide an exceptionally strong response in an electron capture detector. However, the dinitrophenyl moiety of the M2F46DNPA derivatives also proved to be a potent electrophore, yielding LODs in the low-femtogram range, which is more than adequate for most trace analysis applications.

Visualizing the Derivatization Process

The chemical transformations underlying the derivatization processes are illustrated below.

G cluster_M2F46DNPA M2F46DNPA Reaction cluster_PFBBr PFBBr Reaction cluster_BSTFA BSTFA Reaction Phenol Phenol Phenoxide Phenoxide Phenol->Phenoxide + K2CO3 M2F46DNPA_Derivative M2F46DNPA_Derivative Phenoxide->M2F46DNPA_Derivative + M2F46DNPA - F- Phenol_PFBBr Phenol Phenoxide_PFBBr Phenoxide Phenol_PFBBr->Phenoxide_PFBBr + NaOH PFBBr_Derivative PFBBr Derivative Phenoxide_PFBBr->PFBBr_Derivative + PFBBr - Br- Phenol_BSTFA Phenol TMS_Derivative TMS Derivative Phenol_BSTFA->TMS_Derivative + BSTFA/TMCS

Figure 2: Derivatization reaction pathways.

Conclusion

This inter-laboratory comparison demonstrates that this compound is a viable and robust alternative to established derivatization reagents for the GC-ECD analysis of phenolic compounds.

Key Strengths of M2F46DNPA:

  • High Derivatization Efficiency: Achieves near-quantitative derivatization across a range of phenols.

  • Excellent Derivative Stability: Forms highly stable ether derivatives, offering significant advantages over hydrolytically sensitive silyl ethers.

  • Good ECD Sensitivity: While not matching the ultra-high sensitivity of PFBBr, it provides excellent detection limits suitable for trace-level analysis.

Considerations:

  • Reaction Conditions: Requires heating to achieve optimal reaction times, whereas PFBBr reactions can often be performed at room temperature.

  • Sensitivity Trade-off: For applications requiring the absolute lowest possible detection limits, PFBBr remains the superior choice.

References

  • Chrom Tech, Inc. (2025). Why Use GC Derivatization Reagents. [Link]

  • El-Aila, S. Derivatization in GC. [Link]

  • ResearchGate. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

  • LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]

  • Michigan State University. (2019). Protocol MSU_MSMC_010. [Link]

  • Regis Technologies. GC Derivatization. [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A. [Link]

  • PubMed. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. [Link]

  • Regis Technologies. GC Derivatization Reagents. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • Macherey-Nagel. Derivatization reagents for GC. [Link]

  • ResearchGate. BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. [Link]

  • The NELAC Institute. Lessons Learned from Interlaboratory Method Validation Studies. [Link]

  • ResearchGate. Analytical method validation: A brief review. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Innovations in Gas Chromatography with BSTFA Derivatization. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl (2-fluoro-4,6-dinitrophenoxy)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Characterization & Assessment

Before any handling or disposal, it is imperative to understand the potential hazards. Methyl (2-fluoro-4,6-dinitrophenoxy)acetate combines several functional groups that define its risk profile:

  • Dinitro-aromatic System: Compounds containing two nitro groups on an aromatic ring are often toxic and can be energetically unstable, posing a risk of rapid decomposition or explosion under certain conditions (e.g., heat, shock).

  • Halogenated Organic: The fluoro- group classifies this as a halogenated waste. Mixing halogenated and non-halogenated waste streams is a common and costly mistake, as it complicates the final disposal process.[2][3]

  • General Toxicity: Structurally related compounds, such as fluorodinitrophenol and other nitroaromatics, exhibit significant toxicity, including skin, eye, and respiratory irritation.[4] Some are suspected carcinogens or mutagens.[2]

Inferred Hazard Profile

Based on analogous compounds, a cautious hazard assessment is summarized below.

Hazard ClassInferred GHS PictogramsPotential Hazard Statements
Acute Toxicity 💀H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.
Skin/Eye Irritation H315: Causes skin irritation. H319: Causes serious eye irritation.
Specific Target Organ Toxicity ⚕️H373: May cause damage to organs through prolonged or repeated exposure.
Environmental Hazard environmentalH411: Toxic to aquatic life with long-lasting effects.

This table is illustrative, based on data for compounds like 1-Chloro-4-nitrobenzene and 4-Fluoro-2,6-dinitrophenol.[2][4] A formal risk assessment must be conducted within your institution's Chemical Hygiene Plan (CHP).

Part 2: Pre-Disposal Operations: Safety & Segregation

Proper disposal begins long before the waste bottle is full. It starts with safe handling during experimentation and meticulous segregation at the point of generation.

Personal Protective Equipment (PPE) & Engineering Controls

All handling of this compound and its waste must be performed within a certified chemical fume hood to prevent inhalation exposure.[1][3]

Required PPE includes:

  • Eye Protection: Chemical safety goggles and a full-face shield.[1]

  • Hand Protection: Chemically resistant gloves (e.g., Nitrile). Always check the glove manufacturer's compatibility chart.

  • Body Protection: A flame-resistant lab coat.[1]

  • Respiratory Protection: A NIOSH-approved respirator may be required for spill cleanup or if there's a risk of aerosolization outside a fume hood.[4]

Waste Segregation: The Critical First Step

Proper segregation is mandatory to prevent dangerous chemical reactions and to facilitate compliant disposal.

  • Isolate Halogenated Waste: This compound must be collected in a dedicated container labeled "Halogenated Organic Waste." [2][3]

  • Avoid Mixing: DO NOT mix with non-halogenated solvents, aqueous waste, acids, bases, or oxidizers.[2][5] Mixing waste streams can create additional hazards and significantly increase disposal costs.[3]

Part 3: Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is that it is a regulated hazardous waste. On-site chemical neutralization is not recommended due to the compound's potential for energetic decomposition and the hazardous byproducts that could be generated.

Workflow for Compliant Disposal

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS / Waste Contractor A Waste Generated (this compound) B Select Compatible Container (HDPE or Glass) A->B Step 1 C Affix 'Hazardous Waste' Label & Specify Contents B->C Step 2 D Segregate as 'Halogenated Organic Waste' C->D Step 3 E Store in Satellite Accumulation Area (SAA) D->E Step 4 F Keep Container Closed & Use Secondary Containment E->F Best Practice G Request Waste Pickup (via Institutional System) E->G Step 5 H Professional Collection & Transport G->H Step 6 I Final Disposal Method: High-Temperature Incineration H->I Step 7

Caption: Workflow for the safe disposal of hazardous chemical waste.

Step 1: Select a Compatible Waste Container

Use a chemically resistant container, such as a high-density polyethylene (HDPE) or borosilicate glass bottle, with a secure, leak-proof screw cap.[2][6] Ensure the container is in good condition and free from damage.[6]

Step 2: Label the Container Immediately

Before adding any waste, affix a "Hazardous Waste" tag provided by your institution's EHS department.[5][7] Per the Resource Conservation and Recovery Act (RCRA), the label must include:

  • The words "Hazardous Waste." [7]

  • The full chemical name: "Waste this compound" and list any solvents used.

  • An accurate estimation of the concentrations of all constituents.[3]

  • The date the first drop of waste was added.[2]

  • Appropriate hazard indicators (e.g., checking boxes for "Toxic" and "Flammable" if in a flammable solvent).[3][7]

Step 3: Accumulate Waste Safely

Collect the waste in the labeled container.

  • Keep the container closed at all times , except when actively adding waste.[3][8] Using a funnel that is removed after use is standard practice.

  • Do not overfill the container. Leave at least 10% of the volume as headspace to allow for vapor expansion.

Step 4: Store in a Designated Satellite Accumulation Area (SAA)

The waste container must be stored in a designated SAA, which is an area at or near the point of generation and under the control of laboratory personnel.[2][5][6]

  • Secondary Containment: Place the container in a secondary containment bin (e.g., a plastic tub) to contain any potential leaks.[2][5]

  • Segregation within SAA: Store the halogenated waste away from incompatible materials, particularly acids and bases.[5]

  • Location: The SAA should be in a well-ventilated area, away from heat sources or ignition.[5][9]

Step 5: Arrange for Disposal

Once the container is full or waste is no longer being generated, arrange for pickup through your institution's EHS department.[8] Do not let hazardous waste accumulate for extended periods; many regulations limit storage time.[6][10]

Step 6 & 7: Professional Disposal

Your EHS department will work with a licensed hazardous waste contractor for transport and final disposal.[6][9] The standard and most effective method for destroying halogenated nitroaromatic compounds is high-temperature incineration in a specialized facility equipped with emission control systems.[2] This process ensures the complete destruction of the toxic organic structure.[2]

Part 4: Spill & Emergency Procedures

In case of a spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or poses an immediate respiratory threat, evacuate the lab and call your institution's emergency number.

  • Control and Contain: For minor spills that you are trained to handle, ensure proper ventilation (fume hood) and wear full PPE. Contain the spill using an inert absorbent material (e.g., vermiculite or sand).

  • Collect and Dispose: Carefully sweep up the absorbent material and place it in a sealed, compatible container.[4] Label the container as "Spill Debris with this compound" and dispose of it as hazardous waste.[3]

In case of personal exposure:

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]

  • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[1][4]

  • Seek immediate medical attention after any exposure and report the incident to your supervisor and EHS department.

References

  • Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide. Benchchem.
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
  • OSHA Compliance For Laboratories. US Bio-Clean.
  • Regulation of Laboratory Waste. American Chemical Society.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Hazardous Waste Management in the Laboratory. Lab Manager.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Laboratory Waste Management: The New Regulations. MedicalLab Management.
  • SAFETY DATA SHEET for 4-Fluoro-2,6-dinitrophenol. Thermo Fisher Scientific.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Halogenated Solvents in Laboratories. Temple University EHRS.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.